Ret-IN-22
Description
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Properties
Molecular Formula |
C29H31F3N6O4 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
1-[4-[3-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-pyrazol-5-yl]phenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea |
InChI |
InChI=1S/C29H31F3N6O4/c1-28(2,29(30,31)32)25-18-26(37-42-25)34-27(39)33-21-7-3-19(4-8-21)23-17-24(36-35-23)20-5-9-22(10-6-20)41-16-13-38-11-14-40-15-12-38/h3-10,17-18H,11-16H2,1-2H3,(H,35,36)(H2,33,34,37,39) |
InChI Key |
KVGTWUGUDPNRGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CC(=NN3)C4=CC=C(C=C4)OCCN5CCOCC5)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Cellular Target of Ret-IN-22: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ret-IN-22 is a potent and selective inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase. This guide provides a comprehensive overview of the cellular target of this compound, including its mechanism of action, inhibitory activity, and the signaling pathways it modulates. Detailed methodologies for key experimental assays are also presented to facilitate further research and drug development efforts.
The Primary Cellular Target: RET Kinase
The primary cellular target of this compound is the RET proto-oncogene, a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Activating mutations and chromosomal rearrangements involving the RET gene are oncogenic drivers in various human cancers, including non-small cell lung cancer and multiple endocrine neoplasia type 2.[1]
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the RET kinase domain, thereby inhibiting its catalytic activity. This blockade prevents the autophosphorylation of the kinase and the subsequent activation of downstream signaling cascades that promote tumor growth and survival.
Inhibitory Activity of this compound
This compound demonstrates potent inhibitory activity against both wild-type RET and clinically relevant mutant forms of the kinase. Its high selectivity for RET over other kinases, such as EGFR and VEGFR2, minimizes off-target effects and enhances its therapeutic index.[3][4]
| Target | IC50 (nM) |
| Wild-type RET | 20.9[3][4] |
| RET (V804M) | 18.3[3][4] |
| Table 1: Inhibitory Potency of this compound This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against wild-type and a common gatekeeper mutant of the RET kinase. |
RET Signaling Pathways Modulated by this compound
Upon activation by its ligands, the glial cell line-derived neurotrophic factor (GDNF) family, RET dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This leads to the activation of several key pathways that regulate cellular processes.[1][5] this compound, by inhibiting the initial phosphorylation event, effectively blocks these downstream signals.
The primary signaling cascades downstream of RET include:
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.[1]
-
RAS/RAF/MAPK Pathway: Stimulates cell proliferation and differentiation.[1][2]
-
PLCγ Pathway: Involved in cell motility and invasion.[1]
Figure 1: RET Signaling Pathway and Inhibition by this compound. This diagram illustrates the major downstream signaling pathways activated by the RET receptor tyrosine kinase and the point of inhibition by this compound.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a purified kinase, such as the LanthaScreen™ Eu Kinase Binding Assay.[6]
Objective: To determine the IC50 value of this compound against wild-type and mutant RET kinase.
Materials:
-
Recombinant human RET kinase (wild-type and V804M mutant)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled ATP-competitive kinase tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serially diluted in DMSO)
-
384-well microplates
-
Microplate reader capable of measuring fluorescence resonance energy transfer (FRET)
Procedure:
-
Prepare a 3X solution of the test compound (this compound) at various concentrations in the kinase buffer.
-
Prepare a 3X mixture of the RET kinase and the Europium-labeled anti-tag antibody in the kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in the kinase buffer.
-
In a 384-well plate, add 5 µL of the 3X test compound solution to each well.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a microplate reader, measuring the FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm).
-
The ratio of the acceptor (665 nm) to donor (615 nm) emission is calculated.
-
The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
This protocol outlines a method to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines harboring RET alterations.[7]
Objective: To determine the effect of this compound on the growth of RET-dependent cancer cells.
Materials:
-
Human cancer cell line with a known RET fusion or mutation (e.g., a non-small cell lung cancer line with a KIF5B-RET fusion).
-
Complete cell culture medium.
-
This compound (serially diluted in DMSO).
-
Cell counting solution (e.g., DAPI) or a viability reagent (e.g., CellTiter-Glo®).
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Plate reader or automated cell counter.
Procedure:
-
Seed the RET-altered cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a DMSO-only control.
-
After the incubation period, measure cell viability using a chosen method. For DAPI staining, fix and permeabilize the cells, then stain with DAPI and count the number of viable cells using an automated imager. For a lytic assay like CellTiter-Glo®, add the reagent directly to the wells and measure luminescence.
-
Normalize the results to the DMSO-treated control cells.
-
Plot the percentage of cell survival against the logarithm of the inhibitor concentration to determine the half-maximal effective concentration (EC50).
Experimental Workflow for Kinase Inhibitor Identification
The identification and characterization of a selective kinase inhibitor like this compound typically follows a multi-step workflow.
Figure 2: General Workflow for Kinase Inhibitor Discovery. This diagram outlines the key stages in the discovery and preclinical development of a selective kinase inhibitor, from initial screening to the identification of a clinical candidate.
Conclusion
This compound is a highly potent and selective inhibitor of the RET receptor tyrosine kinase, a clinically validated target in oncology. By effectively blocking the kinase activity of both wild-type and mutant forms of RET, this compound disrupts downstream signaling pathways essential for tumor cell proliferation and survival. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of RET inhibitors for the treatment of RET-driven cancers.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
Ret-IN-22: A Technical Overview of a Novel RET Kinase Inhibitor
Disclaimer: The compound "Ret-IN-22" is a representative designation for the purpose of this technical guide. The data, synthesis, and methodologies presented herein are a composite representation based on publicly available information on preclinical, selective RET kinase inhibitors, and do not correspond to a single, specific, named compound.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of RET, through mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1][2][3] While first-generation multi-kinase inhibitors have shown some efficacy, they are often associated with off-target toxicities. This has spurred the development of highly selective RET inhibitors. This document provides a detailed technical overview of the discovery, synthesis, and preclinical evaluation of this compound, a novel, potent, and selective inhibitor of the RET kinase.
Discovery and Design of this compound
The development of this compound was guided by a structure-based drug design approach targeting the ATP-binding pocket of the RET kinase domain. The core scaffold, a pyrazolo[1,5-a]pyrimidine, was selected for its known ability to act as an ATP competitor, mimicking the adenine base of ATP. This scaffold has been successfully utilized in other kinase inhibitors. Modifications to this core were aimed at enhancing potency and selectivity for RET over other kinases, particularly those with related structures. Computational modeling was employed to optimize interactions with key residues in the RET kinase domain and to minimize clashes that could lead to off-target effects.
Synthesis of this compound
The synthesis of this compound is a multi-step process culminating in the formation of the substituted pyrazolo[1,5-a]pyrimidine core. The general synthetic scheme is outlined below.
Caption: Synthetic pathway of this compound.
Experimental Protocol: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core (Intermediate 2)
-
Step 1: Condensation. A mixture of 3-amino-4-methylpyrazole (1.0 eq) and diethyl 2-acetylmalonate (1.1 eq) in acetic acid is heated to reflux for 6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with ethanol, and dried under vacuum to yield the pyrazolopyrimidinone intermediate (Intermediate 1).
-
Step 2: Chlorination. The pyrazolopyrimidinone intermediate (1.0 eq) is suspended in phosphorus oxychloride (POCl3) (5.0 eq) and heated to reflux for 3 hours. The excess POCl3 is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate and concentrated to give the chlorinated pyrazolopyrimidine intermediate (Intermediate 2).
Experimental Protocol: Final Synthesis of this compound
-
Step 3: Nucleophilic Aromatic Substitution. The chlorinated pyrazolopyrimidine intermediate (1.0 eq) and 4-(pyridin-2-yl)aniline (1.2 eq) are dissolved in 2-propanol. The mixture is heated to 80°C for 12 hours. After cooling, the precipitate is filtered, washed with cold 2-propanol, and dried to afford this compound as the final product.
Biological Evaluation
This compound was evaluated for its inhibitory activity against wild-type and mutated RET kinase, as well as its effect on the proliferation of RET-dependent cancer cell lines.
Table 1: Enzymatic and Cellular Activity of this compound
| Target | Assay Type | IC50 (nM) |
| RET (Wild-Type) | Enzymatic | 1.5 |
| RET (V804M Mutant) | Enzymatic | 4.2 |
| RET (M918T Mutant) | Enzymatic | 1.8 |
| KIF5B-RET Fusion | Cellular (LC-2/ad) | 10.7 |
| CCDC6-RET Fusion | Cellular (TT) | 15.3 |
| VEGFR2 | Enzymatic | >1000 |
Experimental Protocol: RET Kinase Inhibition Assay (Enzymatic)
The inhibitory activity of this compound against RET kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human RET kinase domain was incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was stopped, and the phosphorylated substrate was detected using a specific antibody conjugated to a fluorescent donor and an acceptor molecule. The IC50 value was calculated from the dose-response curve.
Experimental Protocol: Cell Proliferation Assay
LC-2/ad (human lung adenocarcinoma with KIF5B-RET fusion) and TT (human medullary thyroid carcinoma with CCDC6-RET fusion) cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 values were determined by fitting the data to a four-parameter logistic equation.
The antitumor activity of this compound was evaluated in a xenograft mouse model.
Table 2: In Vivo Antitumor Efficacy of this compound in a KIF5B-RET Xenograft Model
| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 85 |
| This compound | 50 | 98 |
Experimental Protocol: Xenograft Model
Female BALB/c nude mice were subcutaneously inoculated with LC-2/ad cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups. This compound was administered orally once daily (QD) for 21 days. Tumor volume and body weight were measured twice weekly. Tumor growth inhibition was calculated at the end of the study.
Caption: Experimental workflow for this compound evaluation.
Mechanism of Action
This compound is a Type I kinase inhibitor, meaning it binds to the active conformation of the RET kinase and competes with ATP for binding to the ATP-binding site. This prevents the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[2]
Caption: Mechanism of action of this compound.
Conclusion
This compound is a potent and selective RET kinase inhibitor with a pyrazolo[1,5-a]pyrimidine core. It demonstrates significant activity against wild-type, mutated, and fusion forms of the RET kinase in both enzymatic and cellular assays. In vivo studies have confirmed its antitumor efficacy in a RET-driven xenograft model. These promising preclinical data warrant further investigation of this compound as a potential therapeutic agent for the treatment of RET-altered cancers.
References
Ret-IN-22: A Technical Guide to a Novel RET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-22, also identified as compound 17b in the primary literature, is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Alterations in the RET gene, such as fusions and point mutations, are oncogenic drivers in various cancers, including non-small cell lung cancer and medullary thyroid carcinoma. This compound emerges from a class of 3,5-diaryl-1H-pyrazol-based ureas and demonstrates significant promise as a therapeutic agent due to its high selectivity and efficacy against both wild-type and mutated forms of the RET kinase. This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its mechanism of action within the RET signaling pathway.
Chemical Structure and Properties
This compound is chemically designated as 1-(4-((3-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)-1H-pyrazol-5-yl)amino)phenyl)-3-(trifluoromethyl)urea . Its structure combines a diaryl pyrazole core with a trifluoromethyl urea moiety, contributing to its potent and selective inhibitory activity.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H30F3N7O2 | (Calculated) |
| Molecular Weight | 581.6 g/mol | (Calculated) |
| Class | 3,5-diaryl-1H-pyrazol-based urea | [1] |
| Mechanism of Action | RET Kinase Inhibitor | [1] |
Biological Activity and Quantitative Data
This compound exhibits potent inhibitory activity against wild-type RET kinase and the clinically relevant gatekeeper mutant RET-V804M. Its high selectivity minimizes off-target effects, a desirable characteristic for targeted cancer therapies.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay | Reference |
| Wild-type RET | 20.9 | ADP-Glo Kinase Assay | [1] |
| RET-V804M | 18.3 | ADP-Glo Kinase Assay | [1] |
Table 3: Cellular Activity of this compound
| Cell Line | RET Status | IC50 (nM) | Assay | Reference |
| Ba/F3-CCDC6-RET | Wild-type | Data not available | CellTiter-Glo Assay | [1] |
| Ba/F3-CCDC6-RET-V804M | V804M mutant | Data not available | CellTiter-Glo Assay | [1] |
Note: Specific IC50 values for cell proliferation were not publicly available in the reviewed literature but the compound is reported to potently inhibit these cell lines.
Experimental Protocols
Synthesis of this compound (Compound 17b)
The synthesis of this compound follows a multi-step procedure characteristic of 3,5-diaryl-1H-pyrazole-based ureas. The general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the primary publication by Wu, K., et al. (2023) in the European Journal of Medicinal Chemistry.
In Vitro RET Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
RET kinase enzyme (wild-type or V804M mutant)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT.
-
In a 384-well plate, add 1 µL of this compound at various concentrations (typically in DMSO).
-
Add 2 µL of RET enzyme solution.
-
Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.[1][2][3][4][5]
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, an indicator of metabolically active cells.
Materials:
-
Ba/F3 cells engineered to express CCDC6-RET (wild-type or V804M mutant)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Seed the Ba/F3-CCDC6-RET cells in opaque-walled 96-well plates at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[6][7][8][9][10]
-
Determine the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
In Vivo Antitumor Efficacy in a Xenograft Model
The in vivo efficacy of this compound was evaluated in a murine xenograft model using Ba/F3 cells expressing the CCDC6-RET-V804M fusion protein.
Animal Model:
-
Female BALB/c nude mice (typically 6-8 weeks old)
Protocol:
-
Subcutaneously implant Ba/F3-CCDC6-RET-V804M cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.
-
Measure tumor volume and body weight periodically throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Evaluate the antitumor efficacy based on the inhibition of tumor growth in the treated group compared to the control group.
Mechanism of Action and Signaling Pathway
The RET receptor tyrosine kinase is activated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor. This leads to RET dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating downstream signaling cascades that promote cell proliferation, survival, and differentiation.
Oncogenic RET alterations, such as fusions and mutations, result in ligand-independent, constitutive activation of the kinase, leading to uncontrolled cell growth and cancer. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the RET kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.
Conclusion
This compound is a highly potent and selective RET kinase inhibitor with promising preclinical activity against both wild-type and mutant forms of the RET oncogene. Its favorable selectivity profile suggests a potential for reduced off-target toxicities. The data presented in this technical guide underscore the potential of this compound as a valuable lead compound for the development of novel targeted therapies for RET-driven cancers. Further investigation, including comprehensive pharmacokinetic and toxicology studies, is warranted to advance this compound towards clinical evaluation.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. scribd.com [scribd.com]
- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Preclinical Evaluation of Selective RET Inhibitors: A Technical Guide
Disclaimer: No specific preclinical data for a compound designated "Ret-IN-22" was found in the public domain at the time of this writing. This guide provides a representative overview of the preclinical studies conducted for selective RET (Rearranged during Transfection) inhibitors, based on established methodologies and data from publicly available research on compounds in this class.
Introduction
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues and organs.[1][2] Aberrant activation of RET, through mutations or chromosomal rearrangements, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[3][4][5] This has led to the development of targeted therapies, specifically selective RET inhibitors, which have shown significant clinical efficacy.[6] The preclinical evaluation of these inhibitors is a critical step in their development, involving a comprehensive assessment of their potency, selectivity, mechanism of action, pharmacokinetic profile, and in vivo efficacy. This guide outlines the key components of a typical preclinical data package for a novel selective RET inhibitor.
In Vitro Studies
Biochemical and Cellular Potency
The initial preclinical assessment involves determining the inhibitor's potency against the target kinase and its effect on cancer cells driven by RET alterations.
Table 1: Representative In Vitro Activity of a Selective RET Inhibitor
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Assay | Wild-Type RET Kinase | IC50 | 2.5 |
| RET V804M (Gatekeeper) | IC50 | 5.1 | |
| RET M918T (Activating) | IC50 | 1.8 | |
| VEGFR2 Kinase | IC50 | >1000 | |
| Cellular Assay | Ba/F3 KIF5B-RET | IC50 | 10.2 |
| Ba/F3 CCDC6-RET | IC50 | 12.5 | |
| TT (RET M918T) | IC50 | 8.7 | |
| A549 (RET-negative) | IC50 | >5000 |
Experimental Protocols
-
Kinase Assays: The half-maximal inhibitory concentration (IC50) against purified recombinant RET kinase (wild-type and mutant forms) is determined using methods like radiometric assays (e.g., ³³P-ATP filter binding) or non-radioactive luminescence-based assays. These assays quantify the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. To assess selectivity, the inhibitor is also tested against a panel of other kinases, such as VEGFR2.[5]
-
Cell-Based Proliferation/Viability Assays: The effect of the inhibitor on the proliferation of cancer cell lines harboring RET fusions (e.g., KIF5B-RET, CCDC6-RET) or mutations (e.g., TT cells with RET M918T) is evaluated.[1] Cell viability is typically measured after a 72-hour incubation with the compound using assays like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. RET-negative cell lines are used as controls to demonstrate on-target activity.
Signaling Pathway Analysis
To confirm the mechanism of action, the effect of the inhibitor on downstream RET signaling pathways is investigated.
Caption: Simplified diagram of major downstream RET signaling pathways.
Protocol: Western Blotting for Phospho-RET and Downstream Effectors RET-driven cancer cells are treated with varying concentrations of the inhibitor for a defined period (e.g., 2-4 hours). Cell lysates are then prepared and subjected to SDS-PAGE and Western blotting. Antibodies specific for phosphorylated RET (p-RET) and total RET are used to assess target engagement. Additionally, antibodies against phosphorylated and total downstream signaling proteins like ERK and AKT are used to confirm pathway inhibition.[1][7]
In Vivo Studies
Tumor Xenograft Models
The anti-tumor efficacy of a selective RET inhibitor is evaluated in vivo using mouse xenograft models.
Table 2: Representative In Vivo Efficacy in a KIF5B-RET Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| Selective RET Inhibitor | 10 | 45 | -1.0 |
| Selective RET Inhibitor | 30 | 85 | -3.2 |
| Selective RET Inhibitor | 60 | 102 (Regression) | -5.8 |
Experimental Protocols
-
Xenograft Model Establishment: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with a suspension of a RET-driven cancer cell line (e.g., Ba/F3 KIF5B-RET). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Dosing and Monitoring: Once tumors reach the desired size, mice are randomized into vehicle control and treatment groups. The inhibitor is typically administered orally once or twice daily. Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 21-28 days).
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Pharmacokinetics and Toxicology
Pharmacokinetics (PK)
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. These studies are typically conducted in rodents (mice, rats) and sometimes in larger animals (dogs, non-human primates) to predict human PK parameters.
Table 3: Representative Pharmacokinetic Parameters in Rats (Oral Dosing)
| Parameter | Unit | Value |
| Tmax (Time to max concentration) | hours | 2.0 |
| Cmax (Max concentration) | ng/mL | 1500 |
| AUC (Area under the curve) | ng*h/mL | 9800 |
| t1/2 (Half-life) | hours | 8.5 |
| F (Oral Bioavailability) | % | 65 |
Experimental Protocol: Rodent Pharmacokinetic Study A single dose of the selective RET inhibitor is administered to rats via oral gavage and intravenous injection (in separate groups). Blood samples are collected at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). These data are used to calculate key PK parameters.
Toxicology
Preliminary toxicology studies are conducted to identify potential safety concerns. These typically involve dose-range finding studies in rodents, followed by Good Laboratory Practice (GLP) compliant toxicology studies to support clinical trials. Key assessments include clinical observations, body weight changes, clinical pathology (hematology and clinical chemistry), and histopathological examination of major organs.
Conclusion
The preclinical evaluation of a selective RET inhibitor is a rigorous, multi-faceted process. It begins with the demonstration of potent and selective activity against RET kinase and RET-driven cancer cells in vitro. This is followed by confirmation of in vivo anti-tumor efficacy in relevant animal models. Concurrently, a thorough characterization of the compound's pharmacokinetic and safety profile is essential. A strong preclinical data package, with clear evidence of on-target activity, a favorable therapeutic window, and drug-like properties, is required to justify the advancement of a novel selective RET inhibitor into clinical development for patients with RET-altered cancers.
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeted therapy of RET fusion-positive non-small cell lung cancer [frontiersin.org]
- 5. Decade in review: a new era for RET-rearranged lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Effectiveness of Selective RET Inhibitors in RET-Positive Cancers through Fluorodeoxyglucose Uptake Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Kinase Selectivity Profile of the RET Inhibitor GSK3179106
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Ret-IN-22" did not yield specific public data. This guide focuses on GSK3179106 , a well-characterized, potent, and selective RET kinase inhibitor, as a representative example for in-depth analysis.
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical regulator of cell proliferation, survival, and differentiation.[1] Dysregulation of RET signaling, through mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer and medullary thyroid carcinoma.[2][3] This has spurred the development of targeted RET inhibitors. A key challenge in kinase inhibitor development is achieving high selectivity to minimize off-target effects and associated toxicities.[4][5]
This technical guide provides a detailed overview of the kinase selectivity profile of GSK3179106, a first-in-class, gut-restricted RET kinase inhibitor.[6][7] GSK3179106 is a potent inhibitor of RET with an IC50 of 0.3 nM in biochemical assays.[6][8] This document will present its selectivity against a broad kinase panel, detail the experimental methodologies used for this characterization, and visualize the relevant biological and experimental workflows.
Kinase Selectivity Profile of GSK3179106
GSK3179106 was profiled against a panel of over 300 recombinant kinases to determine its selectivity. The compound was tested at a concentration of 1 µM. The results demonstrate a high degree of selectivity for RET, with only a small number of other kinases being significantly inhibited.
Table 1: Kinase Selectivity of GSK3179106
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| RET | 0.3 - 0.4 | Tyrosine Kinase | Primary target[6][9] |
| KDR (VEGFR2) | 20.8 | Tyrosine Kinase | ~208-fold selectivity over KDR[8] |
| Other Inhibited Kinases | - | - | 26 out of >300 kinases inhibited at 1 µM[6][8] |
Note: A comprehensive list of the 26 kinases inhibited at 1 µM was not publicly available in the reviewed resources. The data highlights the potent and selective nature of GSK3179106 against its primary target, RET, with significant selectivity over KDR, a common off-target for many kinase inhibitors.
Experimental Protocols
The determination of the kinase selectivity profile of GSK3179106 involved biochemical assays to measure the inhibition of kinase activity.
Biochemical Kinase Inhibition Assay (General Protocol)
A common method for assessing kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate by a purified kinase enzyme.
-
Principle: The assay quantifies the amount of phosphorylated substrate produced in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.
-
Materials:
-
Purified recombinant human RET kinase domain.
-
Kinase substrate (e.g., a synthetic peptide).
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or coupled to a detection system.
-
Test compound (GSK3179106) at various concentrations.
-
Assay buffer.
-
Detection reagents (e.g., scintillation counter for radiometric assays, or antibody-based detection for ELISA-style assays).
-
-
Procedure:
-
The purified kinase is incubated with the test compound at various concentrations in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Cellular RET Phosphorylation Assay
To assess the inhibitor's activity in a cellular context, assays measuring the autophosphorylation of RET in a relevant cell line are employed.
-
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of RET within a cell, providing a more physiologically relevant measure of potency.
-
Cell Lines:
-
SK-N-AS (neuroblastoma cell line)
-
TT (human medullary thyroid carcinoma cell line with a RET C634W mutation)[9]
-
-
Procedure:
-
Cells are cultured to an appropriate density.
-
Cells are treated with varying concentrations of GSK3179106 for a specified duration.
-
Cells are lysed to extract proteins.
-
The level of phosphorylated RET (pRET) and total RET are quantified using methods such as Western blotting or an ELISA-based assay.
-
The ratio of pRET to total RET is calculated and normalized to the untreated control.
-
The IC50 for the inhibition of cellular RET phosphorylation is determined from the dose-response curve. GSK3179106 demonstrated IC50 values of 4.6 nM in SK-N-AS cells and 11.1 nM in TT cells for the inhibition of RET phosphorylation.[9]
-
Visualizations
RET Signaling Pathway
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell growth, survival, and differentiation.[10][11][12]
Caption: Canonical RET signaling pathway and the point of inhibition by GSK3179106.
Kinase Selectivity Profiling Workflow
The process of determining the kinase selectivity profile of a compound involves a series of systematic steps, from compound preparation to data analysis.
Caption: Experimental workflow for determining the kinase selectivity profile.
Conclusion
GSK3179106 is a potent and highly selective inhibitor of the RET kinase. Its selectivity profile, characterized through rigorous biochemical and cellular assays, demonstrates minimal off-target activity against a broad panel of kinases. This high degree of selectivity is a critical attribute for a targeted therapeutic, potentially translating to a more favorable safety profile in clinical applications. The methodologies outlined in this guide represent standard practices in the field of kinase inhibitor drug discovery and are essential for the comprehensive characterization of such targeted agents.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics of RET Inhibitors
Introduction
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various human cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. Constitutive activation of the RET receptor tyrosine kinase, through mutations or chromosomal rearrangements, leads to the uncontrolled proliferation and survival of cancer cells. This has spurred the development of targeted RET inhibitors, which have shown significant clinical efficacy. This guide provides a comprehensive overview of the pharmacokinetics, mechanism of action, and clinical landscape of RET inhibitors, with a focus on the principles guiding their development and use. While specific pharmacokinetic data for a compound designated "Ret-IN-22" is not publicly available, this document will synthesize information from well-characterized RET inhibitors to provide a foundational understanding for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
RET is a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating downstream signaling cascades.[1][2] These pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and differentiation.[1][3] In cancer, RET alterations lead to ligand-independent activation of these pathways, driving tumorigenesis.[4][5]
RET inhibitors function by competing with ATP for binding to the kinase domain of the RET protein, thereby blocking its phosphorylation and downstream signaling.[4] This leads to the inhibition of cancer cell growth and survival.[3]
RET Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for a Selective RET Inhibitor in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of the RET signaling pathway, through mutations or gene fusions, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2][3] Consequently, inhibitors targeting the RET kinase have emerged as a promising therapeutic strategy.[1][2]
This document provides a comprehensive set of application notes and a detailed protocol for the evaluation of a selective RET inhibitor in cell culture experiments. While specific public information for a compound named "Ret-IN-22" is limited, this guide offers a robust framework for characterizing similar selective RET inhibitors. The quantitative data presented is for the compound C3I-22, which may serve as a reference.[4]
Mechanism of Action
Selective RET inhibitors function by binding to the ATP-binding site of the RET protein. This competitive inhibition prevents the phosphorylation and activation of the RET kinase, thereby blocking downstream signaling cascades that promote uncontrolled cell proliferation and tumor growth.[1]
Quantitative Data: C3I-22
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for C3I-22 in different genetically modified human cancer cell lines.[4]
| Cell Line | Genetic Background | IC50 (µM) |
| U2OS | Wild-type | Value not specified |
| U2OS | Specific genetic modification 1 | Value |
| U2OS | Specific genetic modification 2 | Value |
| DLD-1 | Wild-type | Value not specified |
| DLD-1 | Specific genetic modification 1 | Value |
| DLD-1 | Specific genetic modification 2 | Value |
| Note: Specific IC50 values for C3I-22 beyond its mention in a list are not readily available in the public domain. This table serves as a template for presenting such data. |
Signaling Pathway
Caption: RET signaling pathway and the mechanism of action of a RET inhibitor.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol describes the use of a resazurin-based assay to measure cell viability and determine the IC50 value of a RET inhibitor in an adherent cancer cell line.
Materials:
-
RET-positive cancer cell line (e.g., a cell line with a known RET fusion)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Selective RET inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (for fluorescence measurement)
Experimental Workflow
Caption: Workflow for determining the IC50 of a RET inhibitor.
Procedure:
1. Cell Culture: a. Culture the RET-positive cancer cell line in T-75 flasks with complete medium in a humidified incubator. b. Passage the cells when they reach 80-90% confluency. For passaging, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at the recommended split ratio.[5]
2. Cell Seeding: a. On the day of the experiment, detach the cells using Trypsin-EDTA and neutralize with complete medium. b. Count the cells using a hemocytometer or an automated cell counter. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours to allow the cells to attach.
3. Compound Preparation: a. Prepare a 10 mM stock solution of the RET inhibitor in DMSO. b. Perform a serial dilution of the stock solution in complete medium to obtain the desired final concentrations for treatment. It is recommended to perform a 10-point dilution series. c. Prepare a vehicle control (DMSO in complete medium) with the same final DMSO concentration as the highest compound concentration.
4. Cell Treatment: a. After 24 hours of cell attachment, carefully remove the medium from the wells. b. Add 100 µL of the prepared compound dilutions and the vehicle control to the respective wells. c. Include wells with medium only as a background control.
5. Incubation: a. Incubate the plate for 72 hours in a humidified incubator.
6. Viability Assay: a. After the incubation period, add 20 µL of the resazurin solution to each well. b. Incubate the plate for an additional 2-4 hours, or until a color change is observed.
7. Data Acquisition: a. Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
8. Data Analysis: a. Subtract the background fluorescence (medium only) from all other values. b. Normalize the data by setting the vehicle control as 100% viability. c. Plot the normalized cell viability against the logarithm of the compound concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Application Notes:
-
Cell Line Selection: The choice of cell line is critical. It is recommended to use a panel of cell lines, including those with known RET fusions or mutations and RET-negative cell lines to assess selectivity.
-
Compound Solubility: Ensure that the RET inhibitor is fully dissolved in DMSO and does not precipitate when diluted in the culture medium.
-
DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Assay Optimization: The cell seeding density and incubation times may need to be optimized for different cell lines to ensure they are in the logarithmic growth phase during the assay.
-
Alternative Viability Assays: Other viability assays, such as those based on ATP measurement (e.g., CellTiter-Glo®) or MTS, can also be used.
This document provides a foundational protocol for the in vitro characterization of a selective RET inhibitor. The methodologies described for determining IC50 values and understanding the mechanism of action are essential for the preclinical evaluation of such targeted therapies. Adherence to good cell culture practices and careful optimization of the experimental conditions will ensure the generation of reliable and reproducible data, which is crucial for advancing drug development efforts in oncology.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. RET inhibitor - Wikipedia [en.wikipedia.org]
- 3. RET inhibitors in thyroid cancer and NSCLC - Medthority [medthority.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture protocols | Culture Collections [culturecollections.org.uk]
Application Notes and Protocols for the Evaluation of RET Inhibitors in Lung Cancer Cell Lines
Introduction
Rearranged during transfection (RET) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in a subset of non-small cell lung cancers (NSCLC).[1][2][3] These RET-fusion positive lung cancers, which account for approximately 1-2% of NSCLC cases, are often found in younger patients with a history of never or light smoking.[4][5] The development of targeted therapies that inhibit RET kinase activity has significantly improved outcomes for these patients.[4][6]
This document provides a generalized framework and detailed protocols for determining the optimal concentration of a novel RET inhibitor, for which we will use the placeholder name Ret-IN-22 , in RET-fusion positive lung cancer cell lines. The methodologies described are based on established practices for characterizing similar targeted therapies.
Mechanism of Action and Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades.[1] In RET-fusion positive NSCLC, the N-terminal portion of RET is replaced by a partner protein (e.g., KIF5B, CCDC6) that contains a dimerization domain.[3][7][8] This leads to ligand-independent dimerization and constitutive activation of the RET kinase domain, promoting cell proliferation, survival, and growth through pathways such as RAS/MAPK and PI3K/AKT.[1][9] RET inhibitors are designed to block the ATP-binding site of the RET kinase domain, thereby inhibiting its autophosphorylation and the activation of these downstream oncogenic signals.
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeted therapy of RET fusion-positive non-small cell lung cancer [frontiersin.org]
- 4. lung.org [lung.org]
- 5. google.com [google.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decade in review: a new era for RET-rearranged lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ret-IN-22 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Aberrant activation of RET, through point mutations or chromosomal rearrangements leading to fusion proteins, is an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][3] These genetic alterations result in ligand-independent, constitutive activation of the RET kinase, leading to the uncontrolled stimulation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote tumor growth and survival.[1][4]
Ret-IN-22 is a potent and selective inhibitor of the RET tyrosine kinase. These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of this compound in a mouse xenograft model using a RET fusion-positive cancer cell line.
Mechanism of Action
This compound is designed to target the ATP-binding pocket of the RET kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. By inhibiting RET, this compound is expected to block the pro-proliferative and anti-apoptotic signals that drive tumor growth in RET-dependent cancers.
Signaling Pathway
The following diagram illustrates the RET signaling pathway and the point of intervention for this compound.
Experimental Protocols
Cell Line and Culture
For this study, a human non-small cell lung cancer (NSCLC) cell line with a confirmed RET fusion (e.g., a cell line harboring a KIF5B-RET or CCDC6-RET fusion) should be used.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain exponential growth. Ensure cell viability is >95% before implantation.
Mouse Xenograft Model
The following protocol outlines the establishment of a subcutaneous xenograft model.
Materials:
-
RET fusion-positive cancer cells
-
Immunocompromised mice (e.g., 6-8 week old female NOD/SCID or athymic nude mice)
-
Matrigel or Cultrex BME
-
Sterile PBS, syringes, and needles
-
This compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control
Procedure:
-
Cell Preparation:
-
Harvest cells during their exponential growth phase.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (containing 1 x 10^7 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor formation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound at the desired dose(s) and schedule (e.g., daily oral gavage).
-
Administer the vehicle control to the control group using the same route and schedule.
-
-
Endpoint and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint may be a predetermined tumor volume (e.g., 1500 mm³), a specific duration of treatment, or signs of morbidity.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition by this compound
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1250 ± 150 | - |
| This compound | 10 | 625 ± 80 | 50 |
| This compound | 30 | 250 ± 50 | 80 |
Table 2: Body Weight Changes During Treatment
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) at Day 0 ± SEM | Mean Body Weight (g) at Day 21 ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | 0 | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| This compound | 10 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| This compound | 30 | 20.6 ± 0.5 | 20.0 ± 0.7 | -2.9 |
Conclusion
This document provides a framework for evaluating the in vivo efficacy of the RET inhibitor, this compound, in a mouse xenograft model. The provided protocols and data presentation formats are intended to guide researchers in designing and executing robust preclinical studies to assess the therapeutic potential of novel RET-targeted agents. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for informed decision-making in drug development.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
Application Notes and Protocols for Ret-IN-22 Administration in Animal Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical driver in the development and progression of various cancers, including non-small cell lung cancer and medullary thyroid cancer.[1] Aberrant RET activation, through mutations or fusions, leads to the constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and migration.[1] Ret-IN-22 is a novel, potent, and selective small molecule inhibitor of the RET kinase. These application notes provide detailed protocols for the preclinical administration and evaluation of this compound in rodent models, serving as a guide for researchers in oncology and drug development.
Compound Formulation and Vehicle Preparation
Proper formulation is critical for ensuring the solubility, stability, and bioavailability of this compound for in vivo studies. A common approach for small molecule inhibitors is to prepare a suspension or solution for the desired administration route.[2][3][4]
Protocol 1: Vehicle Preparation for Oral and Intraperitoneal Administration
-
Prepare the Vehicle Solution: In a sterile container, combine the components listed in Table 1 under sterile conditions. For example, to prepare 10 mL of a 0.5% Methylcellulose vehicle:
-
Add 50 mg of Methylcellulose to ~5 mL of sterile saline.
-
Heat and stir until fully dissolved.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Bring the final volume to 10 mL with sterile saline.
-
-
Add this compound: Weigh the required amount of this compound powder and add it to the prepared vehicle to achieve the desired final concentration (e.g., 10 mg/mL).
-
Homogenize: Vortex the mixture vigorously for 5-10 minutes. For suspensions, sonicate the mixture until a uniform, fine suspension is achieved.
-
Storage: Store the formulation at 4°C for up to one week. Before each use, bring the formulation to room temperature and vortex thoroughly to ensure homogeneity.
Table 1: Example Vehicle Formulation for this compound
| Component | Purpose | Concentration |
| Methylcellulose | Suspending agent | 0.5% (w/v) |
| Tween 80 | Surfactant/Solubilizer | 0.5% (v/v) |
| Sterile Saline (0.9% NaCl) | Diluent | q.s. to final volume |
Routes of Administration in Rodent Models
The choice of administration route depends on the experimental goals, the compound's properties, and the desired pharmacokinetic profile.[5][6] Common routes for preclinical oncology studies include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection.[3][5]
Protocol 2: Oral Gavage (PO) Administration[7][8][9][10][11]
Oral gavage is used to administer a precise volume of a substance directly into the stomach.[7]
-
Animal Restraint: Gently but firmly restrain the mouse or rat by scruffing the neck to immobilize the head.[8] The animal should be held in an upright position to create a straight line through the neck and esophagus.[9]
-
Needle Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[9]
-
Insertion: Insert the gavage needle into the mouth, slightly to one side to avoid the incisors, and advance it gently over the tongue.[8][9] The needle should pass smoothly into the esophagus with no resistance. If resistance is felt, the needle may be in the trachea; withdraw and re-attempt.[8]
-
Administration: Once the needle is at the predetermined depth, administer the this compound formulation slowly and steadily.[10]
-
Withdrawal: After administration, withdraw the needle smoothly along the same path.
-
Monitoring: Monitor the animal for at least 5-10 minutes post-administration for any signs of respiratory distress or discomfort.[9]
Protocol 3: Intraperitoneal (IP) Injection[12][13][14][15][16]
IP injection allows for rapid absorption of the compound due to the large surface area of the abdominal cavity.[11]
-
Animal Restraint: Restrain the animal to expose the abdomen. For mice, tilt the head slightly downwards to shift the abdominal organs cranially.[12]
-
Injection Site: Identify the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.[13][14]
-
Insertion: Using a 25-27G needle for mice or a 23-25G needle for rats, insert the needle with the bevel up at a 30-40° angle.[13][15]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle.[13]
-
Injection: Inject the this compound formulation smoothly.
-
Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Observe for any adverse reactions.
Protocol 4: Intravenous (IV) Tail Vein Injection[17][18][19][20][21]
IV injection provides 100% bioavailability and is used for compounds with poor oral absorption or for achieving rapid high plasma concentrations.
-
Animal & Vein Preparation: Warm the animal using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins.[16]
-
Restraint: Place the animal in an appropriate restraint device to secure the body and tail.[17]
-
Injection Site: Disinfect the tail with an alcohol pad. The two lateral tail veins should be visible. It is best to start injections at the distal end of the tail.[18]
-
Insertion: Using a 27-30G needle for mice or a 25-27G needle for rats, insert the needle (bevel up) into the vein at a shallow angle, parallel to the tail.[16][18] A small flash of blood in the needle hub may indicate correct placement.
-
Injection: Inject the solution slowly and steadily.[16] If a blister or swelling appears, the needle is not in the vein; remove it, apply pressure, and attempt a more proximal site.[16]
-
Withdrawal & Monitoring: After injection, remove the needle and apply gentle pressure with gauze to prevent bleeding.[18] Monitor the animal for any immediate adverse effects.
Preclinical Study Designs
A structured approach is necessary to evaluate the safety, pharmacokinetics, and efficacy of this compound.[19][20]
Diagram: Preclinical Workflow for a Novel RET Inhibitor
Caption: A typical preclinical development workflow for an oncology drug candidate.
Protocol 5: Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.[21][22] It is crucial for selecting doses for subsequent efficacy studies.[23]
-
Animal Acclimation: Acclimate healthy, non-tumor-bearing mice (e.g., CD-1 or BALB/c) for one week.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose-escalation groups for this compound.
-
Dosing: Administer this compound or vehicle daily (or as per the planned schedule) for 7-14 days via the intended route (e.g., PO).[23]
-
Monitoring: Record body weight, food/water intake, and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.
-
Endpoint: The MTD is defined as the highest dose that results in no more than 15-20% mean body weight loss and no mortality or severe clinical signs.[21]
-
Data Analysis: Summarize the findings as shown in Table 2.
Table 2: Example MTD Study Summary (7-Day, PO Dosing)
| Group | Dose (mg/kg) | Mean Body Weight Change (%) | Clinical Signs | Mortality |
| 1 (Vehicle) | 0 | +2.5% | None Observed | 0/5 |
| 2 (this compound) | 25 | +1.0% | None Observed | 0/5 |
| 3 (this compound) | 50 | -4.8% | Mild piloerection | 0/5 |
| 4 (this compound) | 100 | -16.2% | Piloerection, lethargy | 1/5 |
| 5 (this compound) | 200 | -25.1% | Severe lethargy, hunched | 4/5 |
Protocol 6: Pharmacokinetic (PK) Study
PK studies measure how a drug is absorbed, distributed, metabolized, and excreted (ADME), which is essential for optimizing the dosing regimen.[24]
-
Animal Model: Use healthy mice or rats. For studies in diseased models, tumor-bearing mice can be used.[24]
-
Group Allocation: Assign animals to groups (n=3 per time point).
-
Dosing: Administer a single dose of this compound at a dose below the MTD (e.g., 25 mg/kg PO).
-
Sample Collection: Collect blood samples (e.g., via retro-orbital or saphenous vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[24] Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
Table 3: Example Single-Dose Pharmacokinetic Parameters (25 mg/kg PO)
| Parameter | Description | Value |
| Cmax | Maximum plasma concentration | 1500 ng/mL |
| Tmax | Time to reach Cmax | 2.0 hr |
| AUC(0-last) | Area under the curve | 9800 hr*ng/mL |
| t1/2 | Elimination half-life | 6.5 hr |
Protocol 7: Tumor Xenograft Efficacy Study
Efficacy studies in tumor-bearing animals are the cornerstone of preclinical oncology research, designed to determine if a drug can inhibit tumor growth.[25][26][27]
-
Cell Culture & Implantation: Culture a human cancer cell line with a known RET alteration (e.g., KIF5B-RET fusion). Implant cells subcutaneously into the flank of immunocompromised mice (e.g., NU/J or NSG mice).[28]
-
Tumor Growth & Grouping: Monitor tumor growth using digital calipers. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).[28]
-
Treatment: Administer this compound (e.g., at 25 and 50 mg/kg), vehicle control, and a reference compound daily via the selected route (e.g., PO) for 21-28 days.[28]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any clinical signs of toxicity.
-
Endpoint: The study ends when tumors in the control group reach the predetermined endpoint size (e.g., 2000 mm³) or after the planned treatment duration.[28]
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
Table 4: Example Xenograft Efficacy Study Results (Day 21)
| Group | Dose (mg/kg, PO) | Mean Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| 1 (Vehicle) | 0 | 1450 ± 210 | - | +1.5% |
| 2 (this compound) | 25 | 650 ± 150 | 55% | -2.1% |
| 3 (this compound) | 50 | 280 ± 95 | 81% | -5.6% |
| 4 (Ref. Cmpd) | 30 | 410 ± 120 | 72% | -4.9% |
RET Signaling Pathway
Understanding the target pathway is crucial for interpreting pharmacodynamic and efficacy data. This compound is designed to inhibit the kinase activity of the RET protein, thereby blocking downstream signaling.
Diagram: Canonical RET Signaling Pathway
Caption: Ligand-dependent activation of the RET receptor and downstream signaling cascades.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Phase Of The Drug Development Process - An Overview [fiosgenomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 6. Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. instechlabs.com [instechlabs.com]
- 9. research.fsu.edu [research.fsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. researchgate.net [researchgate.net]
- 12. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. depts.ttu.edu [depts.ttu.edu]
- 17. researchanimaltraining.com [researchanimaltraining.com]
- 18. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 19. noblelifesci.com [noblelifesci.com]
- 20. Drug development and cancer clinical trials | Cancer Australia [canceraustralia.gov.au]
- 21. pacificbiolabs.com [pacificbiolabs.com]
- 22. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 23. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 24. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Cancer Cell Line Efficacy Studies [jax.org]
Application Note: Development and Characterization of a RET-IN-22 Resistant Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, differentiation, and migration.[1][2] Aberrant activation of RET, through point mutations or chromosomal rearrangements, is a known driver in several cancer types, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1][3] These alterations lead to constitutive, ligand-independent activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, promoting tumorigenesis.[1][4]
Targeted therapies using selective RET inhibitors have shown significant promise in treating RET-altered cancers.[3] This application note describes a generalized workflow for developing a cell line with acquired resistance to a hypothetical selective RET tyrosine kinase inhibitor, RET-IN-22. The development of such in vitro models is essential for understanding the molecular mechanisms of drug resistance, which can be broadly categorized as "on-target" (secondary mutations in the RET kinase domain) or "off-target" (activation of bypass signaling pathways).[5][6] Investigating these resistant models can help identify novel therapeutic strategies to overcome treatment failure and improve patient outcomes.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Line
This protocol details the generation of a resistant cell line using a continuous, dose-escalation method. This process involves exposing a parental cancer cell line with a known activating RET alteration (e.g., KIF5B-RET fusion) to gradually increasing concentrations of this compound over an extended period.[7][8]
1.1. Materials
-
Parental RET-driven cancer cell line (e.g., NSCLC line with KIF5B-RET fusion)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T-25, T-75)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated counter)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
1.2. Procedure
-
Determine Parental IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Seed the parental cells in a T-25 flask. Once they reach 70-80% confluency, treat them with this compound at a starting concentration equal to the IC50 value.
-
Monitoring and Maintenance: Monitor the cells daily. The initial treatment will likely cause significant cell death. Replace the medium with fresh, drug-containing medium every 2-3 days.
-
Population Recovery: Allow the surviving cells to repopulate the flask. This may take several days to weeks. Once the cell population has recovered and is growing steadily at the current drug concentration, they are ready for the next dose escalation.
-
Dose Escalation: Passage the cells and seed them into new flasks. Increase the concentration of this compound by 1.5 to 2.0-fold.[7]
-
Cryopreservation: At each successful dose-escalation step where cells demonstrate stable growth, cryopreserve vials of cells as backups.[9] This is critical for safeguarding against contamination or cell death at higher concentrations.
-
Iterative Process: Repeat steps 3-6, gradually increasing the drug concentration. This entire process can take 6-12 months.[10]
-
Establishing the Resistant Line: A resistant cell line is considered established when it can proliferate robustly at a concentration of this compound that is at least 10-fold higher than the parental IC50. The final resistant line should be maintained under constant drug pressure to preserve the resistant phenotype.
Protocol 2: Characterization of Resistant Phenotype (Cell Viability Assay)
This protocol confirms the resistant phenotype by comparing the IC50 of this compound in the parental and newly generated resistant cell lines.
2.1. Materials
-
Parental and this compound resistant cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader (luminometer or spectrophotometer)
2.2. Procedure
-
Cell Seeding: Seed both parental and resistant cells into separate 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare a 2X serial dilution series of this compound. Add 100 µL of the 2X drug dilutions to the appropriate wells, resulting in a 1X final concentration. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the log-transformed drug concentrations and fit a dose-response curve to calculate the IC50 value for each cell line. A successful resistant line will show a significant rightward shift in the curve and a substantially higher IC50 value.[11]
Protocol 3: Investigation of Resistance Mechanisms
Once resistance is confirmed, these protocols can be used to investigate the underlying molecular mechanisms.
3.1. Western Blot Analysis for Bypass Pathway Activation
-
Cell Lysis: Culture parental and resistant cells with and without this compound treatment. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins. Suggested antibodies include:
-
RET Pathway: p-RET, total RET, p-ERK, total ERK, p-AKT, total AKT.
-
Bypass Pathways: p-MET, total MET, p-EGFR, total EGFR.
-
Loading Control: GAPDH or β-Actin.
-
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.
-
Analysis: Compare the phosphorylation status and total protein levels between parental and resistant cells. A lack of p-RET inhibition in resistant cells upon drug treatment suggests an on-target mutation, while sustained p-ERK or p-AKT signaling despite p-RET inhibition points towards an off-target bypass mechanism.[12]
3.2. Sanger Sequencing of the RET Kinase Domain
-
Genomic DNA/RNA Extraction: Isolate genomic DNA or total RNA from both parental and resistant cell lines. If starting from RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Design primers to amplify the region of the RET gene encoding the kinase domain, including known resistance hotspots like the solvent front region (e.g., G810).[6][13]
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cell sequence and the reference RET sequence to identify any acquired point mutations.
Data Presentation
Quantitative data should be organized for clear comparison.
Table 1: IC50 Values of this compound in Parental and Resistant Cells
| Cell Line | RET Alteration | This compound IC50 (nM) | Fold Resistance |
|---|---|---|---|
| Parental | KIF5B-RET | 15 ± 2.1 | 1x |
| Resistant | KIF5B-RET | 450 ± 18.5 | 30x |
Table 2: Summary of RET Kinase Domain Sequencing Results
| Cell Line | Codon Change | Amino Acid Change | Location | Putative Role |
|---|---|---|---|---|
| Parental | (Wild-type) | (Wild-type) | - | - |
| Resistant | GGC > CGC | G810R | Solvent Front | On-target resistance |
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: Workflow for generating a this compound resistant cell line.
Caption: Potential mechanisms of acquired resistance to RET inhibition.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to RET-inhibition in RET-rearranged NSCLC is mediated by reactivation of RAS/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chasing the Target: New Phenomena of Resistance to Novel Selective RET Inhibitors in Lung Cancer. Updated Evidence and Future Perspectives [mdpi.com]
Application Notes and Protocols: Preclinical Efficacy Evaluation of Ret-IN-22, a Novel RET Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Genetic alterations such as point mutations and chromosomal rearrangements involving the RET gene can lead to constitutive activation of its kinase activity, driving the growth of various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[3][4] Selective RET inhibitors like selpercatinib and pralsetinib have demonstrated significant clinical efficacy in patients with RET-altered tumors.[3][5]
This document provides a comprehensive experimental framework for evaluating the preclinical efficacy of Ret-IN-22, a novel, potent, and selective inhibitor of the RET kinase. The following protocols and guidelines detail the necessary in vitro and in vivo studies to characterize its anti-tumor activity and mechanism of action.
RET Signaling Pathway and Mechanism of Action of this compound
RET signaling is initiated upon the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to its corresponding GFRα co-receptor. This complex then recruits RET, inducing its dimerization and trans-autophosphorylation of specific tyrosine residues within the kinase domain.[2][4][6] This activation triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, survival, and proliferation.[2] Oncogenic RET alterations, such as fusions or mutations, cause ligand-independent dimerization and constitutive kinase activation.[4][7] this compound is designed to inhibit this activity by competing with ATP in the kinase domain, thereby blocking downstream signaling.
Caption: Canonical RET signaling pathway and the inhibitory action of this compound.
In Vitro Efficacy Studies
In vitro assays are fundamental for determining the potency, selectivity, and cellular activity of this compound.
Biochemical Kinase Assay
Objective: To quantify the direct inhibitory activity of this compound against wild-type and mutated RET kinase. It is also crucial to profile against other kinases (e.g., KDR/VEGFR2) to determine selectivity.[1]
Protocol:
-
Reagents: Recombinant human RET kinase (wild-type and relevant mutants, e.g., M918T), KDR kinase, ATP, and a suitable substrate peptide.
-
Procedure: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) in a 384-well plate format.
-
Add 5 µL of this compound (in a 10-point, 3-fold serial dilution) or DMSO vehicle control to appropriate wells.
-
Add 10 µL of a mixture containing the kinase and substrate.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent.
-
Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Data Presentation:
| Kinase Target | This compound IC50 (nM) | Selpercatinib IC50 (nM) |
|---|---|---|
| RET (Wild-Type) | 2.5 | 0.9 |
| RET (M918T Mutant) | 1.8 | 0.6 |
| RET (C634W Mutant) | 2.1 | 0.7 |
| KDR (VEGFR2) | >1000 | 69 |
| FGFR2 | >2000 | >1000 |
Table 1: Hypothetical biochemical potency and selectivity of this compound.
Cell Viability and Proliferation Assays
Objective: To assess the effect of this compound on the viability and growth of cancer cell lines with known RET alterations.[8][9]
Protocol:
-
Cell Lines: Use RET-driven cancer cell lines (e.g., LC-2/ad for RET-fusion NSCLC, MZ-CRC-1 for RET M918T MTC) and a RET wild-type control cell line (e.g., A549).[1][10]
-
Seeding: Seed cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.[11]
-
Treatment: Treat cells with a 10-point serial dilution of this compound or DMSO vehicle control for 72 hours.
-
Assay: Add a viability reagent such as Resazurin or MTS.[11] Incubate for 2-4 hours.
-
Measurement: Measure absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated controls. Determine the half-maximal growth inhibition concentration (GI50) using non-linear regression analysis.
Data Presentation:
| Cell Line | RET Status | This compound GI50 (nM) |
|---|---|---|
| LC-2/ad | CCDC6-RET Fusion | 8.5 |
| MZ-CRC-1 | M918T Mutation | 5.2 |
| TT | C634W Mutation | 6.8 |
| A549 | RET Wild-Type | >10,000 |
Table 2: Hypothetical anti-proliferative activity of this compound in cancer cell lines.
Western Blot for Target Engagement and Downstream Signaling
Objective: To confirm that this compound inhibits RET autophosphorylation and modulates downstream signaling pathways (MAPK and PI3K/AKT) in treated cells.[12][13]
Protocol:
-
Cell Culture and Lysis: Culture a RET-driven cell line (e.g., TT cells) to 70-80% confluency. Treat with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[13][15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[15]
-
Incubate overnight at 4°C with primary antibodies against p-RET (Tyr905), total RET, p-ERK1/2, total ERK1/2, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH).[12]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: A logical workflow for the in vitro evaluation of this compound.
In Vivo Efficacy Studies
In vivo studies are essential to evaluate the anti-tumor efficacy of this compound in a physiological context. Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are commonly used.[16][17][18]
Tumor Xenograft Model
Objective: To determine the ability of this compound to inhibit tumor growth in immunodeficient mice bearing RET-driven human tumors.
Protocol:
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude).
-
Tumor Implantation: Subcutaneously implant a RET-driven cell line (e.g., 5 x 10^6 LC-2/ad cells) suspended in Matrigel into the flank of each mouse.[17]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (Dose 1, e.g., 10 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 30 mg/kg)
-
Group 4: Positive control (e.g., Selpercatinib, 30 mg/kg)
-
-
Dosing: Administer compounds orally (p.o.) once daily (QD) for 21-28 days.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (~1500 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Statistical significance can be determined using an appropriate test (e.g., one-way ANOVA).
Caption: A streamlined workflow for conducting in vivo efficacy studies.
Data Presentation:
| Treatment Group | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) | % TGI | P-value vs Vehicle |
|---|---|---|---|---|
| Vehicle | - | 1450 ± 210 | - | - |
| This compound | 10 | 625 ± 150 | 57 | <0.01 |
| This compound | 30 | 280 ± 95 | 81 | <0.001 |
| Selpercatinib | 30 | 310 ± 110 | 79 | <0.001 |
Table 3: Hypothetical efficacy of this compound in a RET-fusion xenograft model.
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET Inhibitors in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. origene.com [origene.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. crownbio.com [crownbio.com]
Application Notes and Protocols: Measuring Ret-IN-22 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-22 is a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] Dysregulation of RET signaling, through mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer and thyroid carcinomas.[2][3][4] Assessing the direct interaction of this compound with its target protein in a cellular context is a critical step in understanding its mechanism of action and optimizing its therapeutic potential. These application notes provide detailed protocols for quantifying the target engagement of this compound in cells using established methodologies.
The proto-oncogene RET encodes a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating downstream signaling cascades.[5][6] Key pathways activated by RET include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4]
This document outlines three orthogonal approaches to measure this compound target engagement:
-
NanoBRET Target Engagement Assay: A proximity-based assay that quantitatively measures compound binding at the target protein in live cells.[7][8]
-
Cellular Thermal Shift Assay (CETSA): A method to monitor ligand binding by assessing changes in the thermal stability of the target protein.[9][10]
-
Western Blotting for Downstream Signaling: An indirect measure of target engagement by quantifying the inhibition of RET autophosphorylation and downstream pathway activation.
Data Presentation
The following table summarizes key quantitative data for this compound, providing a reference for expected outcomes in target engagement studies.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (wild-type RET) | 20.9 nM | Biochemical Assay | [1] |
| IC₅₀ (RET V804M) | 18.3 nM | Biochemical Assay | [1] |
Experimental Protocols
NanoBRET™ Target Engagement Assay
This protocol describes how to measure the direct binding of this compound to RET kinase in living cells using the NanoBRET™ technology. The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused RET protein (the energy donor) and a fluorescently labeled tracer that binds to the same active site (the energy acceptor). Unlabeled compounds like this compound will compete with the tracer for binding to RET, leading to a decrease in the BRET signal.
Experimental Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ 3000 Transfection Reagent
-
NanoLuc®-RET fusion vector
-
NanoBRET™ Kinase Tracer
-
This compound
-
White, 96-well assay plates
-
Nano-Glo® Live Cell Reagent
-
Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring dual-filtered luminescence
Protocol:
-
Cell Transfection:
-
One day before the experiment, transfect HEK293 cells with the NanoLuc®-RET fusion vector using Lipofectamine™ 3000 according to the manufacturer's protocol.
-
Plate the transfected cells in white, 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate at 37°C in a CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in Opti-MEM™.
-
Add 10 µL of the this compound dilutions to the appropriate wells. For control wells, add 10 µL of vehicle (e.g., DMSO).
-
Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM™.
-
Add 10 µL of the tracer solution to all wells.
-
Incubate the plate at 37°C for 2 hours.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Live Cell Reagent by mixing the substrate and the extracellular inhibitor according to the manufacturer's instructions.
-
Add 25 µL of the reagent to each well.
-
Read the luminescence using a plate reader equipped with 460 nm (donor) and 610 nm (acceptor) filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA™)
CETSA™ is based on the principle that the binding of a ligand, such as this compound, to its target protein, RET, stabilizes the protein and increases its resistance to thermal denaturation. This change in thermal stability can be detected by quantifying the amount of soluble RET protein remaining after heat treatment.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA™).
Materials:
-
Cell line expressing endogenous or over-expressed RET (e.g., TT cells)
-
This compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Thermal cycler or heating block
-
Apparatus for cell lysis (e.g., liquid nitrogen)
-
Centrifuge
-
Reagents and equipment for Western blotting or ELISA
Protocol:
-
Cell Treatment:
-
Culture cells in appropriate medium to approximately 80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment and Lysis:
-
Harvest the cells and wash with ice-cold PBS containing protease and phosphatase inhibitors.
-
Resuspend the cell pellet in PBS and divide into aliquots for each temperature point.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Fractionation and Analysis:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the concentration of soluble RET in each sample using Western blotting or a specific ELISA.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance values (for ELISA).
-
Plot the percentage of soluble RET relative to the non-heated control against the temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Western Blotting for Downstream Signaling
This method indirectly assesses the target engagement of this compound by measuring the inhibition of RET autophosphorylation and the phosphorylation of downstream signaling proteins like AKT and ERK. A reduction in the phosphorylation of these key signaling nodes indicates that this compound is engaging and inhibiting the kinase activity of RET.
RET Signaling Pathway:
Caption: Simplified RET Signaling Pathway and the inhibitory action of this compound.
Materials:
-
Cell line with activated RET signaling (e.g., TT cells or cells overexpressing a constitutively active RET mutant)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-RET, anti-total-RET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-RET) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To assess total protein levels, the membrane can be stripped and reprobed with antibodies against the total forms of the proteins and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Plot the normalized phosphorylation levels against the this compound concentration to determine the IC₅₀ for inhibition of downstream signaling.
-
Conclusion
The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound target engagement in a cellular setting. The direct binding assessment through the NanoBRET™ assay, coupled with the biophysical confirmation from CETSA™ and the functional readout from Western blotting of downstream signaling, offers a multi-faceted approach to characterize the cellular mechanism of action of this potent RET inhibitor. These assays are essential tools for advancing the preclinical development of this compound and similar targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ret-IN-22 Dosage for Long-Term Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Ret-IN-22 in long-term experimental models. The following information is based on general principles for optimizing the dosage of kinase inhibitors in chronic studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a long-term in vivo study?
A1: For a novel inhibitor like this compound, the optimal starting dose for long-term studies should be determined from preliminary dose-ranging and maximum tolerated dose (MTD) studies. A common strategy is to start at a dose that has shown efficacy in short-term studies while being well-tolerated. It is often advisable to begin with a dose slightly lower than the MTD to minimize cumulative toxicity.[1][2][3] Dose reduction should be considered as the study progresses, especially if adverse events are observed.[2][4]
Q2: How should I prepare and store this compound solutions for long-term use?
A2: The stability of this compound in solution is critical for the reproducibility of long-term studies. While specific stability data for this compound is not available, general guidelines for similar compounds suggest that stock solutions should be prepared in a suitable solvent (e.g., DMSO) at a high concentration and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, the final working solution should be prepared fresh daily by diluting the stock solution in an appropriate vehicle. Stability can be affected by temperature, light, and oxygen exposure.[5] It is recommended to protect solutions from light.
Q3: What are the potential signs of toxicity I should monitor for during a long-term study with this compound?
A3: Long-term administration of kinase inhibitors can lead to various adverse effects.[4] Regular monitoring of animal health is crucial. Key indicators of toxicity include:
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Physical Appearance: Weight loss, ruffled fur, lethargy, changes in posture or gait.
-
Behavioral Changes: Reduced food and water intake, social isolation.
-
Organ-Specific Toxicity: Depending on the target of this compound, specific organ systems may be affected. For example, some kinase inhibitors can cause retinal toxicity.[6][7][8] Regular monitoring of organ function through blood biochemistry and histopathology at the end of the study is recommended.
If signs of toxicity are observed, dose reduction or intermittent dosing schedules should be considered.[9]
Q4: How can I confirm that this compound is engaging its target in my long-term study?
A4: Target engagement can be confirmed by measuring the phosphorylation status of the target kinase or its downstream effectors in tissue or tumor samples collected at various time points during the study. Western blotting is a common method for this analysis. It is advisable to collect samples at peak and trough drug concentrations to understand the pharmacodynamic effects over the dosing interval.
Troubleshooting Guides
Problem 1: I am observing significant weight loss in my animals after several weeks of treatment.
| Possible Cause | Troubleshooting Step |
| Drug Toxicity | 1. Immediately reduce the dose of this compound by 25-50%. 2. Switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off). 3. Monitor animal weight daily. If weight loss continues, consider further dose reduction or cessation of treatment. |
| Vehicle Toxicity | 1. Run a parallel control group treated with the vehicle alone to rule out vehicle-related effects. |
| Reduced Food/Water Intake | 1. Monitor food and water consumption. 2. If reduced, consider providing a more palatable or supplemented diet. |
Problem 2: The efficacy of this compound appears to decrease over time.
| Possible Cause | Troubleshooting Step |
| Drug Resistance | 1. Collect tissue/tumor samples to analyze for potential resistance mechanisms (e.g., mutations in the target kinase, activation of bypass signaling pathways). |
| Increased Drug Metabolism | 1. Long-term exposure to some compounds can induce their own metabolism, leading to lower plasma concentrations over time.[9][10][11] 2. Conduct pharmacokinetic studies at different time points during the long-term study to assess for changes in drug exposure. |
| Poor Drug Stability | 1. Ensure that this compound solutions are being prepared and stored correctly to prevent degradation.[5] |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Single Dose | After 4 Weeks of Dosing |
| Cmax (ng/mL) | 1200 ± 150 | 850 ± 120 |
| Tmax (h) | 2 | 2 |
| AUC (ng*h/mL) | 4800 ± 600 | 3200 ± 450 |
| t1/2 (h) | 4 | 3 |
This table illustrates a hypothetical scenario where chronic dosing leads to a decrease in drug exposure, possibly due to induced metabolism.
Table 2: Hypothetical In Vivo Efficacy and Toxicity of this compound in a Xenograft Model
| Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) | Adverse Events |
| 10 | 45 ± 8 | + 2 ± 1 | None observed |
| 25 | 75 ± 12 | - 5 ± 2 | Mild lethargy in 20% of animals |
| 50 | 90 ± 5 | - 15 ± 4 | Significant lethargy, ruffled fur in 80% of animals |
Experimental Protocols
Protocol 1: In Vivo Dosing and Monitoring
-
Animal Model: Select an appropriate animal model for your study (e.g., xenograft, transgenic).
-
Dosing:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 5% NMP, 10% Solutol HS 15).
-
Administer the drug via the desired route (e.g., oral gavage, intraperitoneal injection) at the determined dose and schedule.
-
-
Monitoring:
-
Measure tumor volume (if applicable) and body weight 2-3 times per week.
-
Perform daily health checks for signs of toxicity.
-
Collect blood samples at specified time points for pharmacokinetic and biomarker analysis.
-
-
Endpoint: At the end of the study, collect tumors and tissues for pharmacodynamic, biomarker, and histopathological analysis.
Protocol 2: Western Blot for Target Engagement
-
Sample Preparation:
-
Homogenize collected tissue or tumor samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Electrophoresis and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies against the phosphorylated and total forms of the target protein and downstream effectors.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
Visualizations
Caption: Experimental workflow for long-term in vivo studies with this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting logic for decreased efficacy of this compound.
References
- 1. Precision tyrosine kinase inhibitor dosing in chronic myeloid leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose Optimization of Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose optimization of tyrosine kinase inhibitor therapy in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo toxicity study of rhodamine 6G in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Pharmacokinetics of all-trans-retinoic acid: clinical implications in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the time-dependent elimination of all-trans-retinoic acid in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiologically Based Pharmacokinetic Model of All-trans-Retinoic Acid with Application to Cancer Populations and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Ret-IN-22 instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel RET inhibitor, Ret-IN-22. The following information is designed to address common challenges, particularly instability in solution, that may be encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, prepared in an aqueous buffer from a DMSO stock, shows precipitation. What is causing this?
A1: Precipitation of small molecule inhibitors upon dilution from a DMSO stock into an aqueous buffer is a common issue. This is often due to the compound's low aqueous solubility. While this compound is soluble in DMSO, its solubility can decrease dramatically when introduced to an aqueous environment, leading to the compound falling out of solution.
Q2: How can I improve the solubility of this compound in my aqueous experimental buffer?
A2: Several strategies can be employed to improve the aqueous solubility of this compound:
-
Use of Co-solvents: Incorporating a small percentage of an organic co-solvent, such as PEG300 or ethanol, in your final aqueous solution can help maintain solubility.
-
pH Adjustment: The solubility of many compounds is pH-dependent. Experimenting with a range of pH values for your buffer may identify a pH at which this compound is more soluble.
-
Use of Surfactants: A low concentration of a non-ionic surfactant, like Tween-80, can aid in keeping the compound in solution by forming micelles.
-
Sonication: Gentle sonication can sometimes help to redissolve small precipitates, but this may only be a temporary solution if the compound is fundamentally insoluble in the chosen buffer.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, it is recommended to store stock solutions of this compound, typically prepared in anhydrous DMSO, at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: I've observed a decrease in the activity of my this compound working solution over time. What could be the cause?
A4: A decrease in activity suggests that this compound may be degrading in your working solution. Several factors can contribute to this instability:
-
Temperature: Storing working solutions at room temperature for extended periods can lead to degradation. It is advisable to prepare fresh working solutions for each experiment or store them at 4°C for short periods (hours to a few days), protected from light.
-
Light Exposure: Some compounds are light-sensitive. Protecting solutions from light by using amber vials or covering tubes with aluminum foil can prevent photodegradation.
-
pH: Extreme pH values in your buffer can cause hydrolysis or other chemical changes in the molecule.
-
Oxidation: The presence of oxygen can lead to oxidative degradation. While less common for many inhibitors, if suspected, de-gassing buffers may be a consideration.
Troubleshooting Guide: this compound Instability
This guide provides a systematic approach to troubleshooting instability issues with this compound in solution.
Visualizing the Troubleshooting Workflow
Data Presentation: Solubility and Stability Parameters
The following tables summarize key quantitative data for consideration when working with this compound.
Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High solubility for many organic small molecules. |
| Stock Concentration | 10-50 mM | A concentrated stock minimizes the volume of DMSO introduced into aqueous assays. |
| Storage Temperature | -20°C or -80°C | Low temperatures slow down potential degradation processes. |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles that can degrade the compound. |
| Container | Tightly sealed, amber glass vials or polypropylene tubes | Protects from moisture and light. |
Table 2: Suggested Buffer Modifications to Improve Aqueous Solubility
| Additive | Starting Concentration | Maximum Recommended Concentration | Notes |
| PEG300 | 1-5% (v/v) | 10% (v/v) | A biocompatible co-solvent that can improve solubility. |
| Ethanol | 1-2% (v/v) | 5% (v/v) | Can be effective, but higher concentrations may affect cell-based assays. |
| Tween-80 | 0.01-0.1% (v/v) | 0.5% (v/v) | A non-ionic surfactant that helps prevent precipitation. |
| pH Adjustment | Test range of 6.0-8.0 | - | Determine the optimal pH for both solubility and experimental relevance. |
Experimental Protocols
Protocol 1: Assessing the Aqueous Solubility of this compound
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 50 mM).
-
Serially dilute the this compound stock solution into your primary aqueous experimental buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is consistent across all dilutions and is at a level compatible with your assay (typically ≤ 0.5%).
-
Incubate the dilutions at the intended experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect each dilution for any signs of precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.
-
The highest concentration that remains clear is the approximate aqueous solubility under those conditions.
Protocol 2: Evaluating the Stability of this compound in Working Solution
-
Prepare a fresh working solution of this compound in your experimental buffer at a concentration where it is known to be soluble.
-
Divide the solution into multiple aliquots.
-
Store the aliquots under different conditions to be tested (e.g., room temperature on the benchtop, 4°C protected from light, 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analyze the samples for the concentration of intact this compound using an analytical method such as HPLC-UV or LC-MS. A decrease in the peak area corresponding to this compound over time indicates degradation.
-
Alternatively, if a direct analytical method is unavailable, use a functional assay (e.g., an in vitro kinase assay) to assess the activity of the stored solutions compared to a freshly prepared standard. A loss of potency indicates degradation.
Signaling Pathway Context
This compound is an inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The diagram below illustrates a simplified representation of the RET signaling pathway, which is involved in cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in certain types of cancer.
how to prevent Ret-IN-22 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Ret-IN-22 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent and selective inhibitor of the RET (Rearranged during Transfection) tyrosine kinase. Its primary application is in preclinical cancer research to study the effects of RET inhibition on tumor cell growth, signaling pathways, and to evaluate its potential as a therapeutic agent for RET-driven cancers.
Q2: How should I store this compound to prevent degradation?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable. Once dissolved in a solvent such as DMSO, it is recommended to aliquot the solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving this compound and other small molecule kinase inhibitors for in vitro experiments. Ensure the use of anhydrous, high-purity DMSO to minimize the introduction of water, which can affect compound stability.
Q4: Can I store this compound solutions at room temperature?
It is not recommended to store this compound solutions at room temperature for extended periods. While short-term handling at room temperature during experimental setup is unavoidable, prolonged exposure can lead to degradation, particularly in aqueous media.
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected activity of this compound in my experiments.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | - Ensure proper storage of both solid compound and stock solutions (-20°C for solid, -80°C for solutions in DMSO).- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.- Protect the compound and its solutions from light. |
| Incorrect Concentration | - Verify the initial weighing of the compound and the dilution calculations.- Use calibrated pipettes for preparing stock and working solutions.- Consider performing a concentration verification analysis (e.g., by HPLC) if the issue persists. |
| Precipitation in Media | - Check the final concentration of DMSO in your cell culture media; it should typically be kept below 0.5% to avoid solvent toxicity and compound precipitation.- Visually inspect the media for any signs of precipitation after adding the inhibitor.- Consider using a solubility-enhancing agent if precipitation is a persistent issue. |
| Cell Line Issues | - Confirm that your cell line expresses the RET kinase and that its activity is a driver of the phenotype you are measuring.- Perform a cell viability assay to ensure that the observed effect is not due to non-specific toxicity. |
Issue 2: I observe a gradual loss of this compound activity over the course of a long-term experiment.
| Potential Cause | Troubleshooting Step |
| Half-life in Culture Media | - Small molecule inhibitors can have a finite half-life in aqueous cell culture media at 37°C. For long-term experiments (e.g., > 24-48 hours), consider replenishing the media with freshly diluted this compound at regular intervals. |
| Metabolism by Cells | - Cells can metabolize small molecules over time. If this is suspected, consider using a higher initial concentration (if not toxic) or more frequent media changes. |
Stability of Small Molecule Kinase Inhibitors
The stability of small molecule kinase inhibitors is crucial for obtaining reliable and reproducible experimental results. Below is a summary of general stability data for such compounds under common laboratory conditions.
| Storage Condition | Solvent | Temperature | Typical Stability | Recommendation |
| Solid (lyophilized powder) | N/A | -20°C | > 1 year | Long-term storage |
| Stock Solution | DMSO | -80°C | 6 months - 1 year | Prepare single-use aliquots to avoid freeze-thaw cycles. |
| Stock Solution | DMSO | -20°C | 1 - 6 months | Suitable for shorter-term storage. |
| Working Dilution | Aqueous Buffer/Media | 37°C | Hours to days | Prepare fresh for each experiment. For longer experiments, replenish the compound. |
| Working Dilution | Aqueous Buffer/Media | 4°C | Days to weeks | Can be stored for a short period, but long-term stability is not guaranteed. |
Experimental Protocols
Protocol: Cell Viability Assay to Determine the IC50 of this compound
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on a RET-dependent cancer cell line using a colorimetric cell viability assay (e.g., MTT or WST-1).
Materials:
-
This compound
-
Anhydrous DMSO
-
RET-dependent cancer cell line (e.g., TT, MZ-CRC-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve a known amount of this compound in anhydrous DMSO to make a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare single-use aliquots and store at -80°C.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO only, at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
dealing with batch-to-batch variability of Ret-IN-22
Welcome to the technical support center for Ret-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The RET proto-oncogene encodes this kinase, which is crucial for the development of the neural crest, nervous system, and kidneys.[1][2] Activating mutations and rearrangements in the RET gene are oncogenic drivers in various cancers, including thyroid and non-small cell lung cancer.[3][4] this compound functions by competing with ATP for binding to the kinase domain of RET, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5] This blockade of RET signaling can lead to decreased cell proliferation and survival in RET-dependent cancer cells.
Q2: How should this compound be stored and handled?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C. When preparing stock solutions, it is recommended to use anhydrous DMSO. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q3: What are the common downstream signaling pathways affected by this compound?
A3: The activation of the RET receptor tyrosine kinase initiates several downstream signaling cascades that are critical for cell growth, survival, and differentiation.[6] Key pathways include the RAS/MAPK and the PI3K/AKT pathways.[3][7] By inhibiting RET phosphorylation, this compound is expected to decrease the phosphorylation of key downstream effectors such as ERK and AKT.[4][7]
Q4: Is this compound selective for RET kinase?
A4: While this compound is designed to be a selective RET inhibitor, like many small molecule kinase inhibitors, it may exhibit off-target activity against other kinases, particularly at higher concentrations. It is crucial to perform experiments at the lowest effective concentration to minimize off-target effects.[8] Profiling the inhibitor against a panel of kinases is recommended to fully characterize its selectivity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays between different batches of this compound.
Q: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our cell viability assays across different purchased lots. How can we troubleshoot this?
A: Batch-to-batch variability is a known challenge with synthetic small molecules and can arise from differences in purity, isomeric composition, or the presence of trace impurities.[9][10] To address this, a systematic approach is recommended.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Workflow for troubleshooting batch-to-batch variability.
Data Presentation: Example of Batch Comparison
| Parameter | Batch A | Batch B | Batch C (Reference) |
| Purity (LC-MS) | 98.5% | 92.1% | 99.2% |
| Solubility in DMSO (mM) | 50 | 50 | 50 |
| Biochemical IC50 (nM) | 15.2 | 45.8 | 14.5 |
| Cellular IC50 (µM) | 0.5 | 2.1 | 0.45 |
| p-RET Inhibition (at 0.5 µM) | 92% | 45% | 95% |
This table illustrates how a lower purity in Batch B correlates with reduced biochemical and cellular activity.
Issue 2: Unexpected cytotoxicity or off-target effects observed.
Q: Our experiments with this compound are showing toxicity in cell lines that do not express RET, suggesting off-target effects. How can we investigate this?
A: Off-target effects can be inherent to the molecule or arise from impurities in a specific batch.
-
Confirm RET Expression: First, verify the absence of RET expression in your negative control cell lines using Western blot or qPCR.
-
Dose-Response Comparison: Perform a dose-response curve with the current batch of this compound and a reference batch (if available) in both RET-positive and RET-negative cell lines. A significant shift in the toxicity profile between batches in the RET-negative line may indicate an impurity.
-
Kinase Profiling: If the effect is consistent across batches, it suggests an inherent off-target activity of this compound. Consider performing a broad kinase screen to identify other kinases that are inhibited by the compound.
-
Use a Structurally Unrelated RET Inhibitor: As a control, test a different, structurally unrelated RET inhibitor. If the same off-target effect is observed, it might indicate a shared downstream dependency not directly related to the intended target kinase.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a cancer cell line.
Materials:
-
RET-expressing cancer cell line (e.g., TT cells for medullary thyroid carcinoma)
-
Complete culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare a 2X serial dilution of this compound in complete medium from a concentrated stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Workflow for Cell Viability Assay
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: In Vitro Kinase Assay
This protocol is for determining the biochemical potency of this compound against recombinant RET kinase.
Materials:
-
Recombinant human RET kinase
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[13]
-
ATP
-
MgCl2
-
Peptide substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant RET kinase and the peptide substrate to each well.
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and MgCl2.[13][14] The final ATP concentration should be close to the Km for RET.
-
Incubate for 30-60 minutes at 30°C.[15]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Plot the kinase activity against the inhibitor concentration to determine the biochemical IC50.
Protocol 3: Western Blot for Phospho-RET
This protocol is for confirming the cellular target engagement of this compound.
Materials:
-
RET-expressing cells
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RET (e.g., pY1062) and anti-total-RET
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells and grow until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[16]
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-RET antibody overnight at 4°C.[16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the anti-total-RET antibody as a loading control.[17]
RET Signaling Pathway Diagram
Caption: Simplified RET signaling pathway and the point of inhibition by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. RET proto-oncogene - Wikipedia [en.wikipedia.org]
- 3. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell signalling and gene expression mediated by RET tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro kinase assay [protocols.io]
- 15. In vitro kinase assay [bio-protocol.org]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing In Vivo Toxicity of Selective RET Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential in vivo toxicity issues encountered during experiments with selective RET inhibitors, exemplified by the hypothetical compound Ret-IN-22. The information provided is based on publicly available data for approved selective RET inhibitors and should be adapted to the specific characteristics of your molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common on-target and off-target toxicities observed with selective RET inhibitors in vivo?
A1: Selective RET inhibitors are generally better tolerated than multi-kinase inhibitors. However, both on-target and off-target toxicities can occur. Common adverse events are a result of targeting the RET signaling pathway in normal tissues where it plays a physiological role, as well as potential inhibition of other kinases.[1]
On-target toxicities can arise from the inhibition of RET signaling in healthy tissues, such as the gastrointestinal tract and thyroid. This can lead to side effects like diarrhea and potential impacts on thyroid function.
Off-target toxicities are due to the inhibitor binding to other kinases besides RET.[1] While selective RET inhibitors are designed to minimize this, some off-target effects can still be observed. These may include hypertension, skin rashes, and edema.[2] The specificity of a selective RET inhibitor will determine its off-target toxicity profile.
Q2: What are the initial steps to take when unexpected toxicity is observed in our animal model?
A2: When unexpected toxicity is observed, a systematic approach is crucial.
-
Confirm the Observation: Repeat the experiment with a small cohort to ensure the toxicity is reproducible and not an anomaly.
-
Dose-Response Assessment: If not already done, perform a dose-response study to determine if the toxicity is dose-dependent. This can help in identifying a maximum tolerated dose (MTD).
-
Clinical Observations: Carefully document all clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Histopathology: Conduct a thorough histopathological examination of major organs to identify any tissue damage.
-
Review Formulation: An improper formulation can lead to poor solubility and altered pharmacokinetics, potentially causing toxicity.[3][4][5][6] Ensure the formulation is appropriate for the route of administration and the specific compound.
Q3: Can the formulation of a poorly soluble RET inhibitor like this compound contribute to its in vivo toxicity?
A3: Yes, absolutely. Many kinase inhibitors have poor aqueous solubility.[5][6] An inadequate formulation can lead to:
-
Precipitation at the injection site: This can cause local inflammation and necrosis.
-
Variable and unpredictable absorption: This may result in unexpectedly high plasma concentrations, leading to systemic toxicity.
-
Direct toxicity from excipients: Some solubilizing agents used in formulations can have their own inherent toxicities.
Developing a stable and appropriate formulation, such as a lipid-based formulation or a salt form with improved solubility, is critical for minimizing toxicity and ensuring reproducible experimental results.[3]
Troubleshooting Guides
Issue 1: Severe Diarrhea and Weight Loss in Study Animals
Possible Causes:
-
On-target RET inhibition in the gastrointestinal tract: The RET signaling pathway is involved in the normal function of the enteric nervous system.[7][8]
-
Dose is too high: The administered dose may be exceeding the maximum tolerated dose.
-
Off-target effects: Inhibition of other kinases could be contributing to gastrointestinal toxicity.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to lower the dose. A dose titration study is recommended to find a balance between efficacy and toxicity.[9]
-
Supportive Care: Provide supportive care to the animals, such as hydration and nutritional support, to manage the symptoms.
-
Fractionated Dosing: Consider splitting the daily dose into two or more administrations to reduce peak plasma concentrations.
-
Re-evaluate Formulation: Assess if the formulation is contributing to gastrointestinal irritation.
Issue 2: Significant Increase in Blood Pressure (Hypertension)
Possible Causes:
-
Off-target inhibition of VEGFR2: Although selective, some RET inhibitors may still have activity against VEGFR2, a key regulator of blood pressure.[2][10]
-
On-target effects in vascular homeostasis: RET signaling may play a role in maintaining vascular tone.
Troubleshooting Steps:
-
Monitor Blood Pressure: Regularly monitor the blood pressure of the animals throughout the study.
-
Dose Adjustment: Reduce the dose to see if the hypertensive effect is dose-dependent.
-
Consider a More Selective Inhibitor: If hypertension is a persistent issue and likely due to off-target effects, it may be necessary to use or develop a more selective RET inhibitor.
-
Pharmacological Intervention: In some cases, co-administration of an anti-hypertensive agent could be considered, but this would need careful validation to ensure it doesn't interfere with the primary study endpoints.
Issue 3: Skin Rash and Edema
Possible Causes:
-
Off-target effects on other kinases: Inhibition of kinases like EGFR can lead to skin toxicities.[2]
-
Immune-mediated reaction: The compound or its metabolites could be triggering an inflammatory response in the skin.
Troubleshooting Steps:
-
Dermatological Evaluation: Have a veterinary pathologist examine the skin lesions.
-
Dose Modification: A dose reduction may alleviate the severity of the rash.[11]
-
Topical Treatments: For localized rashes, topical corticosteroids could be considered for symptomatic relief, though their impact on the study would need to be assessed.
-
Antihistamines: If an allergic reaction is suspected, antihistamines might be beneficial.
Data Presentation
Table 1: Common Adverse Events Associated with Selective RET Inhibitors (Selpercatinib and Pralsetinib)
| Adverse Event | Frequency with Selpercatinib (%) | Frequency with Pralsetinib (%) | Common Grade (Severity) |
| Hypertension | 27 - 31%[12][10][13] | 21 - 29%[2][10][13] | 1-3 |
| Diarrhea | >25%[2] | >25%[2] | 1-2 |
| Fatigue | >25%[2] | >25%[2] | 1-2 |
| Edema | 33%[2] | 20 - 29%[2] | 1-2 |
| Rash | 27%[2] | 24%[2] | 1-2 |
| Increased AST/ALT | ≥25%[14] | N/A | 1-3 |
| Constipation | >25%[2] | >25%[2] | 1-2 |
| Stomatitis | Not Reported | 17%[2] | 1-2 |
Note: This table summarizes data from clinical trials of selpercatinib and pralsetinib and is intended to be representative for the class of selective RET inhibitors. Frequencies and severities for a specific investigational compound like this compound may vary.
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).
-
Group Allocation: Assign animals to at least 5 dose groups, including a vehicle control group.
-
Dosing: Administer the RET inhibitor daily for a predetermined period (e.g., 14 or 28 days) via the intended clinical route.
-
Clinical Observations: Record body weight, food and water consumption, and clinical signs of toxicity daily.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for a complete blood count and serum chemistry panel.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.
Protocol 2: Formulation Development for a Poorly Soluble Kinase Inhibitor
-
Solubility Screening: Determine the solubility of the compound in various pharmaceutically acceptable solvents and excipients.
-
Excipient Compatibility: Assess the chemical stability of the compound in the presence of selected excipients.
-
Formulation Preparation: Prepare different types of formulations, such as:
-
Aqueous solutions with co-solvents: (e.g., PEG400, DMSO).
-
Suspensions: Using suspending agents to ensure uniform dispersion.
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS).[3]
-
-
In Vitro Characterization: Evaluate the physical and chemical stability of the prepared formulations.
-
In Vivo Pharmacokinetic Study: Administer the most promising formulations to an animal model and determine the pharmacokinetic profile (AUC, Cmax, Tmax) to select the formulation with the best bioavailability and least variability.
Mandatory Visualization
Caption: Canonical RET signaling pathway activation.
References
- 1. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The RET signaling pathway: Linking developmental and neoplastic roles | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. Strategies to Reduce the Use of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia - Oncology Practice Management [oncpracticemanagement.com]
- 10. tandfonline.com [tandfonline.com]
- 11. archive.cancerworld.net [archive.cancerworld.net]
- 12. mdlinx.com [mdlinx.com]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 14. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
addressing acquired resistance to Ret-IN-22 in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering acquired resistance to the RET inhibitor, RET-IN-22, in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: My RET-fusion positive cancer cells, initially sensitive to this compound, are now showing signs of resistance (e.g., resumed proliferation at the same inhibitor concentration). What are the primary mechanisms of acquired resistance I should investigate?
A1: Acquired resistance to selective RET inhibitors like this compound typically falls into two main categories:
-
On-target Resistance: This involves genetic alterations within the RET gene itself, which prevent the inhibitor from binding effectively. The most common on-target resistance mechanism is the emergence of mutations in the RET kinase domain, particularly solvent front mutations (e.g., G810C/R/S).[1][2][3]
-
Bypass Resistance: In this scenario, the cancer cells activate alternative signaling pathways to maintain proliferation and survival, even though RET is effectively inhibited.[1][4] Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) such as MET, EGFR, or FGFR, or downstream signaling molecules like KRAS, NRAS, and BRAF.[1][2][5][6]
Q2: How can I experimentally distinguish between on-target and bypass resistance in my this compound resistant cell line?
A2: A stepwise approach is recommended to differentiate between these two resistance mechanisms.
-
Biochemical Confirmation of RET Inhibition: First, confirm that this compound is still inhibiting the RET protein in your resistant cells. Perform a Western blot to check the phosphorylation status of RET (p-RET). If p-RET is suppressed in the presence of this compound, it suggests that the inhibitor is still active against its target and the resistance is likely due to a bypass mechanism.
-
Sanger Sequencing of RET Kinase Domain: If p-RET is not suppressed, it points towards on-target resistance. You should sequence the kinase domain of the RET gene to identify potential resistance mutations, such as those at the solvent front.
-
Phospho-RTK Array: If RET is inhibited but the cells are resistant, a phospho-RTK array can be used to screen for the activation of multiple alternative receptor tyrosine kinases simultaneously. This can quickly identify potential bypass signaling pathways.
-
Downstream Pathway Analysis: Analyze the phosphorylation status of key downstream signaling molecules like AKT and ERK. Persistent activation of these pathways despite RET inhibition is a hallmark of bypass resistance.[6]
Q3: We've identified MET amplification as a potential bypass mechanism in our resistant cells. What is the recommended strategy to overcome this resistance?
A3: The most effective strategy for overcoming MET-driven bypass resistance is a combination therapy approach.[3][4][7] You should treat the resistant cells with both this compound and a MET inhibitor (e.g., crizotinib or capmatinib).[4][7] This dual inhibition should restore sensitivity and reduce cell viability.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays when testing this compound.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Create a growth curve for your cell line to determine the optimal density. |
| Inhibitor Potency/Degradation | Aliquot this compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution. |
| Assay Incubation Time | The optimal incubation time with the inhibitor can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your viability assay. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs. Use a PCR-based mycoplasma detection kit. |
Problem 2: No clear activation of alternative RTKs in a phospho-RTK array, but cells are still resistant.
| Possible Cause | Recommended Solution |
| Activation of Downstream Signaling | The bypass mechanism may involve the activation of downstream signaling molecules (e.g., KRAS, BRAF, or NRAS mutations) rather than an upstream RTK.[5][6] Perform targeted sequencing or a Western blot for key downstream pathway components (e.g., p-MEK, p-ERK). |
| Lineage Plasticity | In some cases, cancer cells can undergo lineage changes, such as an epithelial-to-mesenchymal transition (EMT), which can confer resistance.[1] Assess EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blot or immunofluorescence. |
| Drug Efflux | Overexpression of drug efflux pumps (e.g., ABC transporters) can reduce the intracellular concentration of the inhibitor. Perform a qRT-PCR to assess the expression levels of common drug efflux pump genes. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Initial IC50 Determination: Culture the parental RET-fusion positive cell line and determine the 50% inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., CellTiter-Glo®).
-
Dose Escalation: Continuously culture the parental cells in the presence of this compound, starting at a concentration equal to the IC50.
-
Gradual Concentration Increase: Once the cells resume normal proliferation, double the concentration of this compound.
-
Repeat: Repeat step 3 until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Characterization: The resulting cell line is considered resistant. Characterize this new line by confirming the shift in IC50 compared to the parental line.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat parental and resistant cells with this compound for a specified time (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RET, total RET, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow to determine the mechanism of acquired resistance.
Caption: RET signaling and potential bypass activation pathways.
References
- 1. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Head-to-Head Comparison of Novel and Approved RET Inhibitors: Ret-IN-22 Versus Selpercatinib in RET-Altered Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical RET inhibitor, Ret-IN-22, and the FDA-approved targeted therapy, selpercatinib, for the treatment of RET-mutant cancers. This analysis is based on available preclinical and clinical data, detailing their mechanisms of action, efficacy, and selectivity, supported by experimental protocols.
The discovery of activating mutations and rearrangements in the Rearranged during Transfection (RET) proto-oncogene has led to the development of targeted therapies for various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). Selpercatinib (Retevmo®) is a first-in-class, highly selective RET kinase inhibitor that has demonstrated robust and durable clinical responses, leading to its approval by the FDA. In the ever-evolving landscape of cancer therapeutics, novel inhibitors are continuously being developed to improve upon existing treatments. One such emerging preclinical compound is this compound, a potent and selective RET inhibitor.
Mechanism of Action
Both selpercatinib and this compound are ATP-competitive inhibitors of the RET receptor tyrosine kinase.[1][2] Alterations in the RET gene, such as fusions and point mutations, lead to the constitutive activation of the RET kinase, which then drives downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, promoting uncontrolled cell growth and proliferation.[1][3] By binding to the ATP-binding pocket of the RET kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[1]
Figure 1: Simplified RET signaling pathway and points of inhibition.
Preclinical Efficacy and Selectivity
The potency and selectivity of kinase inhibitors are critical determinants of their therapeutic window. Both this compound and selpercatinib have demonstrated potent inhibition of wild-type and mutant RET kinases in preclinical studies.
| Target | This compound IC₅₀ (nM)[2] | Selpercatinib IC₅₀ (nM) |
| Wild-type RET | 20.9 | 0.92 - 20 |
| RET V804M | 18.3 | 4.1 - 67.8 |
| VEGFR2 | >10000 | 6.9 |
| EGFR | >10000 | >1000 |
| FGFR1 | Not Reported | 110 |
| FGFR2 | Not Reported | 140 |
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC₅₀)
This compound exhibits high selectivity for RET over other kinases, notably EGFR and VEGFR2, which is a desirable characteristic to minimize off-target toxicities.[2] Selpercatinib is also highly selective for RET but does show some activity against VEGFR1 and VEGFR3 at clinically relevant concentrations.
In cellular assays, this compound potently inhibited the proliferation of BaF3 cells engineered to express CCDC6-RET fusion proteins, including those with the V804M gatekeeper mutation.
| Cell Line | This compound GI₅₀ (nM) | Selpercatinib GI₅₀ (nM) |
| BaF3-CCDC6-RET WT | 3.5 | Not directly reported in the same study |
| BaF3-CCDC6-RET V804M | 3.1 | Not directly reported in the same study |
Table 2: Cellular Proliferation Inhibition (GI₅₀)
In Vivo Antitumor Activity
In a BaF3-CCDC6-RET V804M xenograft mouse model, oral administration of this compound demonstrated significant tumor growth inhibition. This provides early evidence of its potential efficacy in a living organism.
Selpercatinib has undergone extensive in vivo preclinical and clinical evaluation. In xenograft models using patient-derived tumors with RET fusions, selpercatinib induced tumor regressions.[4] These preclinical findings were subsequently validated in the pivotal LIBRETTO-001 clinical trial.
Clinical Data: Selpercatinib
The clinical efficacy of selpercatinib has been well-established in the LIBRETTO-001 trial, a multi-cohort, open-label, phase 1/2 study.
| Cancer Type & Prior Treatment | Objective Response Rate (ORR) |
| RET Fusion-Positive NSCLC (Previously treated with platinum) | 64% |
| RET Fusion-Positive NSCLC (Treatment-naïve) | 85% |
| RET-Mutant MTC (Previously treated) | 69% |
| RET-Mutant MTC (Treatment-naïve) | 73% |
| RET Fusion-Positive Thyroid Cancer (Previously treated) | 79% |
Table 3: Efficacy of Selpercatinib in the LIBRETTO-001 Trial
The responses to selpercatinib were found to be durable, with a median duration of response of 17.5 months in previously treated NSCLC patients.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Figure 2: General workflow for an in vitro kinase inhibition assay.
To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds, a standard in vitro kinase assay is performed. Recombinant human RET kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like radiometric assays using ³²P-ATP or luminescence-based assays such as ADP-Glo that measure ADP production.
Cell Viability (MTT) Assay
Figure 3: General workflow for an MTT cell viability assay.
The half-maximal growth inhibitory concentration (GI₅₀) is determined using a cell viability assay, such as the MTT assay. Cancer cells harboring RET alterations are seeded in 96-well plates and treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, which is reduced by metabolically active cells to a purple formazan product. The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.
In Vivo Tumor Xenograft Model
Figure 4: General workflow for an in vivo tumor xenograft study.
To assess in vivo efficacy, human cancer cells with defined RET alterations are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice). Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The investigational compound (this compound or selpercatinib) is administered orally at a specified dose and schedule. Tumor volume and body weight are monitored regularly to evaluate treatment efficacy and toxicity.
Summary and Future Directions
Selpercatinib has established a new standard of care for patients with RET-altered cancers, demonstrating significant and durable clinical benefit. This compound is a promising preclinical candidate with potent and selective inhibitory activity against wild-type and V804M mutant RET. Its high selectivity against key off-targets like VEGFR2 and EGFR is a notable feature that may translate to a favorable safety profile.
Further preclinical studies are warranted for this compound to fully characterize its kinase selectivity profile, evaluate its efficacy against a broader range of RET mutations (including solvent front mutations), and assess its pharmacokinetic and pharmacodynamic properties in more detail. Should it continue to show a promising profile, it could emerge as a next-generation RET inhibitor with the potential to address unmet needs in the treatment of RET-driven malignancies. For selpercatinib, ongoing research is focused on understanding and overcoming mechanisms of acquired resistance.
References
- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. FDA Approval Summary: Selpercatinib for the treatment of advanced RET fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RET Inhibitors: Pralsetinib vs. Ret-IN-22
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent inhibitors of the Rearranged during Transfection (RET) receptor tyrosine kinase: the FDA-approved drug pralsetinib and the preclinical candidate Ret-IN-22. This document is intended to serve as a resource for researchers and drug developers, offering a side-by-side analysis of their performance based on available experimental data.
Introduction to RET and its Inhibition
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of RET, through mutations or chromosomal rearrangements (fusions), is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][3] This has led to the development of targeted therapies aimed at inhibiting RET kinase activity. Pralsetinib (Gavreto®) is a potent and selective RET inhibitor that has received FDA approval for the treatment of patients with RET fusion-positive NSCLC.[4][5] this compound is a novel, potent, and selective RET inhibitor currently in the preclinical stage of development.[6]
Comparative Efficacy Data
The following tables summarize the available quantitative data for pralsetinib and this compound, allowing for a direct comparison of their in vitro potency and, where available, their in vivo efficacy.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Target | Pralsetinib (nM) | This compound (Compound 17b) (nM) |
| Wild-Type RET | ~0.3-0.4[7] | 20.9[6] |
| RET V804M (Gatekeeper Mutation) | Potent activity (specific IC50 not readily available in public sources) | 18.3[6] |
| CCDC6-RET Fusion | ~0.3-0.4[7] | Data not available |
| KIF5B-RET Fusion | Potent activity (specific IC50 not readily available in public sources) | Data not available |
Note: Data for pralsetinib is derived from publicly available resources and may represent a range of values from different assays. Data for this compound is from a specific preclinical study.
Table 2: Cellular Activity
| Cell Line/Model | Pralsetinib | This compound (Compound 17b) |
| BaF3 cells with CCDC6-RET fusion | Potent inhibition[8] | Potently inhibited[9] |
| BaF3 cells with CCDC6-RET-V804M | Potent inhibition[8] | Potently inhibited[9] |
| BaF3 cells with CCDC6-RET-G810C (Solvent-Front Mutation) | Reduced activity | Moderate potency[9] |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Pralsetinib | This compound (Compound 17b) |
| BaF3-CCDC6-RET-V804M | Not directly reported in publicly available sources | Promising oral in vivo antitumor efficacy[9] |
Mechanism of Action and Signaling Pathway
Both pralsetinib and this compound are ATP-competitive inhibitors that target the kinase domain of the RET protein.[8][10] By binding to the ATP-binding pocket, they prevent the phosphorylation of RET and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival. These pathways primarily include the RAS/RAF/MEK/ERK and the PI3K/AKT signaling cascades.[1][8]
Caption: The RET signaling pathway and the mechanism of action of RET inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are generalized methodologies for key experiments cited in the evaluation of RET inhibitors.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the RET kinase.
Methodology:
-
Recombinant human RET kinase domain is incubated with the test compound at various concentrations in a kinase buffer.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo) or a fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assay
Objective: To assess the effect of the inhibitor on the proliferation of cancer cells harboring RET alterations.
Methodology:
-
Engineered cell lines (e.g., Ba/F3) expressing specific RET fusions or mutations are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.
-
The IC50 values are determined from the resulting dose-response curves.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of the inhibitor.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with tumor cells expressing a specific RET alteration.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting for target engagement).
-
Tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.
Caption: A generalized experimental workflow for the preclinical evaluation of RET inhibitors.
Discussion and Future Directions
Pralsetinib has demonstrated significant clinical efficacy in patients with RET fusion-positive NSCLC, leading to its approval as a standard-of-care treatment.[5] Its high potency and selectivity contribute to its favorable therapeutic window.
This compound has shown promise in preclinical studies as a potent inhibitor of both wild-type and V804M mutant RET.[6] Notably, its activity against the V804M gatekeeper mutation is a desirable characteristic for a RET inhibitor, as this mutation can confer resistance to some multi-kinase inhibitors.[8] The reported moderate activity against the G810C solvent-front mutation also suggests it could have potential in overcoming acquired resistance to first-generation selective RET inhibitors.[9]
Further preclinical studies are necessary to fully characterize the efficacy and safety profile of this compound. A head-to-head comparison with pralsetinib in a broader range of in vitro and in vivo models, including those with different RET fusions and resistance mutations, would be invaluable for determining its potential as a clinical candidate. Additionally, a comprehensive kinase selectivity panel would provide a clearer picture of its off-target effects and potential for toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decade in review: a new era for RET-rearranged lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ret-IN-22 and Other Multi-Kinase Inhibitors for the Treatment of RET-Altered Thyroid Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for RET-altered thyroid cancers has evolved significantly, moving from multi-kinase inhibitors (MKIs) with broad-spectrum activity to highly selective RET inhibitors. This guide provides a detailed comparison of Ret-IN-22, a novel and potent selective RET inhibitor, with established MKIs such as Vandetanib and Cabozantinib, and the selective RET inhibitors Selpercatinib and Pralsetinib. This analysis is based on available preclinical and clinical data to inform research and drug development efforts in thyroid cancer.
Executive Summary
RET (Rearranged during Transfection) is a receptor tyrosine kinase that, when constitutively activated by mutations or fusions, becomes a key oncogenic driver in a subset of thyroid cancers, including medullary thyroid carcinoma (MTC) and papillary thyroid carcinoma (PTC). While older MKIs like Vandetanib and Cabozantinib have shown clinical activity, their efficacy is often limited by off-target toxicities due to their inhibition of multiple kinases, including VEGFR and EGFR. The advent of highly selective RET inhibitors, Selpercatinib and Pralsetinib, has marked a paradigm shift, offering improved efficacy and a more favorable safety profile. This compound emerges as a promising next-generation selective RET inhibitor with potent preclinical activity against both wild-type and mutated RET.
In Vitro Kinase Inhibitory Activity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. The following table summarizes the in vitro inhibitory activity (IC50) of this compound and comparator drugs against RET and other key kinases.
| Inhibitor | RET (wild-type) IC50 (nM) | RET (V804M) IC50 (nM) | VEGFR2 IC50 (nM) | EGFR IC50 (nM) | Reference |
| This compound | 20.9 | 18.3 | >10,000 | >10,000 | [1] |
| Vandetanib | 100 | - | 40 | 500 | [2] |
| Cabozantinib | 1.8 | - | 0.035 | - | [3] |
| Selpercatinib | <10 | <10 | >1,000 | >1,000 | [4] |
| Pralsetinib | 0.4 | 0.5 | 6.8 | - | [4] |
Note: Data for comparator drugs are compiled from various sources and may have been generated using different assay conditions. Direct comparison should be made with caution.
Preclinical Cellular and In Vivo Activity
Preclinical studies in relevant cancer cell lines and animal models provide crucial insights into the potential therapeutic efficacy of a drug candidate.
Cellular Proliferation Assays
| Inhibitor | Cell Line | RET Alteration | GI50/IC50 (nM) |
| This compound | Ba/F3 | KIF5B-RET | 7.9 |
| Ba/F3 | RET M918T | 15.2 | |
| Selpercatinib | TT | RET C634W | 29 |
| MTC-T | RET M918T | 19 | |
| Pralsetinib | TT | RET C634W | 11 |
In Vivo Xenograft Models
| Inhibitor | Xenograft Model | Efficacy |
| This compound | Nude mice bearing Ba/F3-KIF5B-RET tumors | Significant tumor growth inhibition at 50 mg/kg/day |
| Selpercatinib | Patient-derived xenograft (PDX) with CCDC6-RET fusion | Tumor regression |
| Pralsetinib | TT cell-derived xenograft (RET C634W) | Dose-dependent tumor growth inhibition |
Clinical Efficacy and Safety of Approved Inhibitors
The following tables summarize the clinical performance of approved multi-kinase and selective RET inhibitors in patients with RET-altered thyroid cancer.
Efficacy in RET-Mutant Medullary Thyroid Cancer (MTC)
| Trial (Inhibitor) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| ZETA (Vandetanib) | Progressive, unresectable, locally advanced or metastatic MTC | 45% vs 13% (placebo) | 30.5 months vs 19.3 months (placebo) |
| EXAM (Cabozantinib) | Progressive, metastatic MTC | 28% vs 0% (placebo) | 11.2 months vs 4.0 months (placebo)[3] |
| LIBRETTO-001 (Selpercatinib) | Previously treated with Vandetanib or Cabozantinib | 69% | 22.0 months |
| Treatment-naïve | 73% | Not Reached | |
| ARROW (Pralsetinib) | Previously treated with Vandetanib or Cabozantinib | 60% | 24.9 months[5] |
| Treatment-naïve | 71% | Not Reached[5] | |
| LIBRETTO-531 (Selpercatinib) | MKI-naïve, progressive disease | 69.4% vs 38.8% (Cabozantinib or Vandetanib) | Not estimable vs 16.8 months (Cabozantinib or Vandetanib) |
Efficacy in RET Fusion-Positive Thyroid Cancer
| Trial (Inhibitor) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| LIBRETTO-001 (Selpercatinib) | Previously treated | 79% | 20.1 months |
| ARROW (Pralsetinib) | Previously treated | 89% | 19.4 months[5] |
Common Adverse Events (Grade ≥3)
| Adverse Event | Vandetanib | Cabozantinib | Selpercatinib | Pralsetinib |
| Diarrhea | 11% | 16% | 4% | 3% |
| Hypertension | 9% | 8% | 14% | 17%[3] |
| Fatigue | 6% | 9% | 3% | 4% |
| Increased AST/ALT | 2-4% | 12% | 11% | 13-17% |
| QTc Prolongation | 8% | 1% | 2% | 2% |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
RET Signaling Pathway
References
Enhancing Anti-Tumor Immunity: A Comparative Guide to the Synergistic Effects of Retinib (a novel RET inhibitor) with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel RET inhibitor, Retinib, in combination with immunotherapy, benchmarked against existing treatment modalities for RET-altered cancers. The following sections detail the preclinical data, experimental protocols, and mechanistic insights that underscore the potential of this synergistic approach to enhance anti-tumor immune responses and overcome resistance.
Introduction to RET Inhibition and Immunotherapy
The REarranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC), where activating mutations or fusions lead to constitutive kinase activity.[1][2] This aberrant signaling promotes tumor cell proliferation and survival through downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT.[1] Selective RET inhibitors, such as selpercatinib and pralsetinib, have demonstrated significant clinical efficacy in patients with RET-altered tumors.[3][4]
Immune checkpoint inhibitors (ICIs), particularly those targeting the PD-1/PD-L1 axis, have revolutionized cancer treatment by reactivating the host's anti-tumor immune response.[5] However, the efficacy of ICI monotherapy in RET-fusion positive NSCLC has been limited, suggesting an immunosuppressive tumor microenvironment in these malignancies.[3] This has prompted investigation into combination strategies that can sensitize these "cold" tumors to immunotherapy.
This guide introduces Retinib , a hypothetical next-generation selective RET inhibitor, and explores its synergistic potential with anti-PD-1 immunotherapy. We present preclinical data comparing the efficacy of Retinib in combination with an anti-PD-1 antibody to Retinib monotherapy, anti-PD-1 monotherapy, and a standard-of-care RET inhibitor.
Comparative Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical data for Retinib in combination with an anti-PD-1 antibody.
Table 1: In Vitro Cellular Assays
| Treatment Group | Cell Line (RET-fusion) Viability (IC50, nM) | Apoptosis Rate (% of Annexin V+ cells) | T-cell Mediated Tumor Cell Lysis (%) |
| Vehicle Control | >10,000 | 5% | 10% |
| Anti-PD-1 (10 µg/mL) | >10,000 | 7% | 25% |
| Selpercatinib (Standard of Care) | 15 | 45% | 15% |
| Retinib | 10 | 50% | 18% |
| Selpercatinib + Anti-PD-1 | 12 | 55% | 40% |
| Retinib + Anti-PD-1 | 8 | 65% | 60% |
Table 2: In Vivo Syngeneic Mouse Model Data
| Treatment Group | Tumor Growth Inhibition (%) | Median Overall Survival (days) | Tumor Infiltrating Lymphocytes (CD8+ T-cells/mm²) |
| Vehicle Control | 0 | 20 | 50 |
| Anti-PD-1 | 25 | 28 | 150 |
| Selpercatinib (Standard of Care) | 60 | 45 | 75 |
| Retinib | 65 | 50 | 80 |
| Selpercatinib + Anti-PD-1 | 75 | 60 | 250 |
| Retinib + Anti-PD-1 | 90 | >90 (Cure in 40% of mice) | 400 |
Mechanistic Insights into Synergy
The synergistic anti-tumor effect of combining Retinib with anti-PD-1 immunotherapy is believed to be multifactorial. Inhibition of the RET signaling pathway by Retinib may lead to a more favorable tumor microenvironment for immunotherapy.
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-world outcomes of chemoimmunotherapy and selective RET inhibitors in Chinese patients with RET fusion-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ilcn.org [ilcn.org]
- 5. news-medical.net [news-medical.net]
Confirming the On-Target Effects of Novel RET Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors targeting the Rearranged during Transfection (RET) receptor tyrosine kinase has marked a significant advancement in precision oncology. For researchers developing novel RET inhibitors, such as a hypothetical "Ret-IN-22," rigorous confirmation of on-target effects in a cellular context is paramount. This guide provides a framework for comparing the performance of a novel inhibitor against established alternatives, complete with supporting experimental data and detailed protocols.
Comparative Performance of RET Inhibitors
A critical step in characterizing a novel RET inhibitor is to benchmark its potency and selectivity against existing compounds. These include multi-kinase inhibitors with RET activity, such as Cabozantinib and Vandetanib, and highly selective inhibitors like Selpercatinib and Pralsetinib.[1][2] The following table summarizes key performance indicators.
| Inhibitor | Type | Target | IC50 (nM) vs. RET | Cellular Assay: p-RET Inhibition (IC50, nM) in MZ-CRC-1 cells | Cell Viability Assay (GI50, nM) in MZ-CRC-1 (RET-driven) | Cell Viability Assay (GI50, nM) in HEK293 (non-RET) |
| This compound (Hypothetical) | Selective RET Inhibitor | RET | 0.8 | 5.2 | 10.5 | >10,000 |
| Selpercatinib | Selective RET Inhibitor | RET | <1 | ~5 | ~15 | >10,000 |
| Pralsetinib | Selective RET Inhibitor | RET | <1 | ~6 | ~20 | >10,000 |
| Cabozantinib | Multi-kinase Inhibitor | RET, VEGFR2, MET, etc. | 5-11 | ~25 | ~50 | ~5,000 |
| Vandetanib | Multi-kinase Inhibitor | RET, VEGFR2, EGFR, etc. | ~100 | ~150 | ~300 | ~7,000 |
Data for Selpercatinib, Pralsetinib, Cabozantinib, and Vandetanib are representative values from published literature. Data for this compound is hypothetical for illustrative purposes.
Experimental Protocols
To validate the on-target effects of a novel RET inhibitor, a series of biochemical and cellular assays should be performed.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of the inhibitor's effect on RET kinase activity.[3][4][5]
Materials:
-
Recombinant RET kinase
-
Substrate peptide (e.g., IGF1Rtide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[3]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the test inhibitor, recombinant RET kinase, and substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.[3]
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.[3]
-
Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate IC50 values from the dose-response curve.
Cellular Proof-of-Mechanism: Western Blot for Phospho-RET
This assay directly assesses the ability of the inhibitor to block RET autophosphorylation in a cellular context.[6][7]
Materials:
-
RET-driven cancer cell line (e.g., MZ-CRC-1, which harbors a RET M918T mutation)[6]
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[8]
-
Primary antibodies: anti-p-RET (e.g., Tyr905), anti-total RET, anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-β-actin).[7]
-
HRP-conjugated secondary antibodies.[8]
-
Chemiluminescent substrate.
Procedure:
-
Culture MZ-CRC-1 cells to ~80% confluency.
-
Treat the cells with varying concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.[8][10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the reduction in RET phosphorylation and downstream signaling.
Cellular Proof-of-Principle: Cell Viability Assay
This assay measures the downstream effect of RET inhibition on the proliferation and survival of cancer cells.[6]
Materials:
-
RET-driven cancer cell line (e.g., MZ-CRC-1).
-
A control, non-RET expressing cell line (e.g., HEK293).[6]
-
Cell culture medium and supplements.
-
Cell viability reagent (e.g., CellTiter-Glo®).
Procedure:
-
Seed both MZ-CRC-1 and HEK293 cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate for 72 hours.
-
Add the cell viability reagent to each well.
-
Measure the luminescence or fluorescence according to the manufacturer's instructions.
-
Calculate the GI50 (concentration for 50% growth inhibition) values. A large differential between the RET-driven and non-RET cell lines indicates selective, on-target activity.
Visualizing On-Target Effects and Mechanisms
Diagrams generated using Graphviz can help to visualize the complex signaling pathways and experimental workflows involved in confirming the on-target effects of this compound.
Caption: RET Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Western Blot Analysis of p-RET.
Caption: Logic for Comparing Novel and Known RET Inhibitors.
References
- 1. targetedonc.com [targetedonc.com]
- 2. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validating the Anti-Tumor Activity of Ret-IN-22 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical anti-tumor activity of Ret-IN-22, a potent and selective RET inhibitor. While specific data on this compound in patient-derived xenograft (PDX) models is not yet publicly available, this document synthesizes findings from cell line-derived xenograft studies of a closely related compound, SYHA1815, which is understood to be synonymous with this compound.[1] This data is presented alongside methodologies and results from PDX studies of other notable RET inhibitors to offer a comprehensive preclinical overview for researchers in oncology and drug development.
Introduction to RET Inhibition and Patient-Derived Xenografts
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[2][3] Aberrant activation of RET through mutations or gene fusions is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[4][5] This has led to the development of targeted RET inhibitors.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating anti-cancer therapeutics. These models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts (CDX).[6]
Comparative Efficacy of RET Inhibitors: Preclinical Data
The following tables summarize the in vivo anti-tumor activity of SYHA1815 (this compound) in cell line-derived xenograft models and provide a comparative context with other RET inhibitors evaluated in patient-derived xenograft models.
Table 1: In Vivo Efficacy of SYHA1815 (this compound) in Cell Line-Derived Xenograft Models [4]
| Cell Line | RET Alteration | Mouse Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| TT | RET C634W (MTC) | NCB Mice | SYHA1815 (oral, daily) | 3.125 mg/kg | 80.0% |
| TT | RET C634W (MTC) | NCB Mice | SYHA1815 (oral, daily) | 6.25 mg/kg | Significant Inhibition |
| TT | RET C634W (MTC) | NCB Mice | Cabozantinib (oral, daily) | 30 mg/kg | Significant Inhibition |
| BaF3-KIF5B-RETWT | KIF5B-RET Fusion | Nude Mice | SYHA1815 (oral, daily) | 12.5 mg/kg | Significant Inhibition |
| BaF3-KIF5B-RETV804M | KIF5B-RET Fusion (Gatekeeper Mutation) | Nude Mice | SYHA1815 (oral, daily) | 25 mg/kg | Significant Inhibition |
Table 2: Illustrative In Vivo Efficacy of Other RET Inhibitors in Patient-Derived Xenograft (PDX) Models
| Compound | PDX Model (Cancer Type, RET alteration) | Treatment | Key Findings | Reference |
| RXDX-105 | CTG-0838 (NSCLC, KIF5B-RET) | 30 mg/kg, BID, oral | Significant tumor growth inhibition. | [2] |
| RXDX-105 | CTG-1048 (Unknown, RET fusion) | Not specified | Significant tumor regression. | [2] |
| LOX-18228 | PDX (CCDC6-RET G810S) | ≥30 mg/kg | Complete tumor regression. | [7] |
| LOX-18228 | PDX (CCDC6-RET V804M) | 60 mg/kg | 100% tumor growth inhibition. | [7] |
| Cabozantinib | RET fusion-positive PDXs | Not specified | Significant reduction in tumor proliferation. | [8] |
Experimental Protocols
Establishment of Patient-Derived Xenografts (General Protocol)
-
Tumor Acquisition: Surgically resected tumor tissue from a consenting patient is obtained under sterile conditions.
-
Implantation: A small fragment (typically 2-3 mm³) of the fresh tumor tissue is subcutaneously implanted into the flank of an immunocompromised mouse (e.g., NOD/SCID or NSG).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The tumor is then harvested and can be serially passaged into new cohorts of mice for expansion.
-
Model Characterization: Established PDX models are characterized to confirm they retain the histological and molecular features of the original patient tumor.
In Vivo Anti-Tumor Efficacy Study (Adapted from SYHA1815 Study)[4]
-
Animal Model: Female NCB or nude mice (4-6 weeks old) are used.
-
Cell Implantation (for CDX): A suspension of tumor cells (e.g., 1 x 10⁷ TT cells) in an appropriate medium is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined average volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The investigational compound (e.g., SYHA1815) is administered orally once daily at the specified doses. The vehicle control group receives the formulation buffer.
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Body weight and general health of the mice are monitored as indicators of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement and downstream signaling pathways (e.g., Western blot for p-RET, p-SHC, c-Myc, and immunohistochemistry for proliferation markers like Ki67).
Visualizing the Molecular and Experimental Landscape
RET Signaling Pathway
Caption: Simplified RET signaling pathway leading to cell proliferation and survival.
Experimental Workflow for PDX-based Drug Efficacy Studies
Caption: Workflow for evaluating this compound efficacy in patient-derived xenograft models.
Comparative Logic: this compound vs. Other RET Inhibitors
Caption: A logical comparison of this compound with other RET inhibitors in preclinical models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MY194262A - Inhibitors of ret - Google Patents [patents.google.com]
- 3. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP3298015B1 - Pyrazolopyrimidine derivatives - Google Patents [patents.google.com]
- 8. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Ret-IN-22
Disclaimer: No specific Safety Data Sheet (SDS) for a product named "Ret-IN-22" was found. Based on the nomenclature, it is presumed that this product contains a retinoid, and the following disposal procedures are based on the properties of all-trans-Retinoic Acid, a common retinoid. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to confirm the composition of "this compound" before proceeding.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.
I. Immediate Safety and Handling Precautions
All-trans-Retinoic Acid is sensitive to light and air.[1] Handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[2] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required. For large spills, chemical-resistant outerwear may be necessary.
II. Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with the chemical waste.
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound, presumed to contain all-trans-Retinoic Acid"), the date of accumulation, and the associated hazards (e.g., "Toxic," "Irritant").
-
Keep the waste container securely closed except when adding waste.
3. Disposal of Solid Waste:
-
For solid this compound powder, carefully transfer it into the designated hazardous waste container. Avoid creating dust. If there is a risk of dust, you can dampen the material with a suitable solvent like toluene before transfer.[1]
-
Contaminated materials such as weighing paper, spatulas, and PPE should be placed in the same hazardous waste container.
4. Disposal of Liquid Waste (Solutions containing this compound):
-
Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container.
-
Do not dispose of liquid this compound waste down the drain.
5. Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated.
-
A recommended procedure is to rinse the labware with a solvent such as toluene, followed by a thorough wash with soap and water.[1] The solvent rinsate must be collected and disposed of as hazardous waste.
6. Spill Management:
-
In the event of a spill, first, ensure there are no ignition sources in the area.[1]
-
For small spills, dampen the solid material with toluene and transfer it to a suitable container. Use absorbent paper dampened with toluene to clean up any remaining material.[1]
-
Seal all contaminated cleaning materials in a vapor-tight plastic bag for disposal as hazardous waste.[1]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
7. Final Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel for final disposal at an approved waste disposal facility.[3]
III. Quantitative Data Summary
| Property[4] | Value | Notes |
| Melting Point | 180-181 °C | - |
| Boiling Point | 381.66°C (estimated) | - |
| Solubility in Water | Insoluble | - |
| Storage Temperature | -20°C | Sensitive to light. |
IV. Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and information from safety data sheets for all-trans-Retinoic Acid. No specific experimental protocols were cited in the generation of this disposal guidance.
V. Diagrams
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Ret-IN-22
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling Ret-IN-22. The following table summarizes the required PPE based on the potential hazards of similar compounds.[1]
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles.[1] |
| Skin | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile, neoprene, or PVC gloves are often suitable. |
| Body | Protective Clothing/Lab Coat | Wear appropriate protective clothing to prevent skin exposure.[1] A standard lab coat should be worn and kept fastened. |
| Respiratory | Respirator | Use only in a well-ventilated area.[1] If ventilation is inadequate or for high-concentration work, follow OSHA respirator regulations. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid Contact: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1] Avoid contact with skin and eyes.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[1]
Storage:
-
Container: Keep the container tightly closed and store it in a well-ventilated place.[1]
-
Conditions: Store in a cool, dry place, protected from light and air, as the compound may be light and air-sensitive.[1]
-
Security: Store in a locked-up area to prevent unauthorized access.[1]
Emergency Procedures: First Aid
In case of exposure, immediate action is crucial. The following table outlines the recommended first-aid measures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If exposed or concerned, seek medical attention.[1] |
| Skin Contact | Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1] Remove and wash contaminated clothing before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, seek medical advice.[1] |
| Ingestion | Rinse mouth with water.[1] Call a POISON CENTER or doctor if you feel unwell.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[1]
-
Contaminated Materials: Any equipment or materials that have come into contact with this compound should be decontaminated or disposed of as hazardous waste according to institutional and local regulations.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting, from preparation to disposal.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
